molecular formula C7H5ClN2O B178100 2-(Chloromethyl)oxazolo[4,5-b]pyridine CAS No. 110704-34-2

2-(Chloromethyl)oxazolo[4,5-b]pyridine

Cat. No.: B178100
CAS No.: 110704-34-2
M. Wt: 168.58 g/mol
InChI Key: MUBURDYXGKXMFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oxazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBURDYXGKXMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377504
Record name 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-34-2
Record name 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This heterocyclic compound is a key intermediate in the synthesis of a variety of biologically active molecules. This document details its structural characteristics, synthesis, reactivity, and the known biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Properties of this compound

This compound is a fused heterocyclic system containing both an oxazole and a pyridine ring. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring makes it a versatile building block for further chemical modifications.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. The data is compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 110704-34-2[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
IUPAC Name 2-(chloromethyl)-[2][3]oxazolo[4,5-b]pyridine[1]
Canonical SMILES C1=CC2=C(N=C1)N=C(O2)CCl[1]
Appearance White to off-white solidN/A
Purity ≥95%[4]
Boiling Point 327.9±22.0 °C (Predicted)N/A
Flash Point 152.1±22.3 °C (Predicted)N/A
XLogP3 1.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 38.9 Ų[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for creating the oxazolo[4,5-b]pyridine core and subsequent functionalization. A plausible synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with a chloroacetylating agent.

General Synthesis of the Oxazolo[4,5-b]pyridine Core

A common method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Aryloxazolo[4,5-b]pyridines

This protocol describes a general method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which can be adapted for the synthesis of the 2-chloromethyl derivative.

  • Materials: 2-amino-3-hydroxypyridine, a suitable carboxylic acid (e.g., chloroacetic acid), and a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Procedure:

    • A mixture of 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is heated in the presence of a condensing agent like polyphosphoric acid.

    • The reaction mixture is heated at a high temperature (e.g., 150-200 °C) for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A visual representation of a general synthetic workflow is provided below.

G General Synthetic and Screening Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening A Starting Materials (e.g., 2-amino-3-hydroxypyridine, chloroacetic acid) B Reaction (e.g., Condensation) A->B C Work-up and Purification B->C D This compound C->D E Nucleophilic Substitution (with amines, thiols, etc.) D->E F Library of Derivatives E->F G In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) F->G H Hit Identification G->H I Lead Optimization H->I

Caption: General workflow for synthesis and biological evaluation.

Reactivity of this compound

The primary site of reactivity for this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

This compound is expected to react readily with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding substituted derivatives.

Experimental Protocol: General Reaction with a Nucleophile (e.g., an Amine)

  • Materials: this compound, an amine (primary or secondary), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm), a singlet for the chloromethyl protons (-CH₂Cl) (δ 4.5-5.0 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), chloromethyl carbon (-CH₂Cl) (δ 40-50 ppm).
Mass Spec. A molecular ion peak (M⁺) at m/z 168, with an M+2 peak at m/z 170 due to the ³⁷Cl isotope.
IR C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic rings, and a C-Cl stretching band.

Biological and Pharmacological Properties

While there is no specific biological data for this compound, the oxazolo[4,5-b]pyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

Known Activities of Oxazolo[4,5-b]pyridine Derivatives

Table 3: Biological Activities of Representative Oxazolo[4,5-b]pyridine Derivatives

Derivative ClassBiological ActivityTarget/MechanismReference
Piperazine-linked derivativesAnti-inflammatoryGSK-3β inhibition[6]
Thiazolo[4,5-b]pyridine derivativesAnti-inflammatory, AntioxidantCyclooxygenase inhibition[7]
Imidazo[4,5-b]pyridinesAnticancer, AntimicrobialKinase inhibition[8]
Potential as Kinase Inhibitors

Many heterocyclic compounds containing the pyridine and oxazole motifs are known to be kinase inhibitors. The general mechanism involves the heterocyclic core acting as a scaffold that can bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.

G Generic Kinase Inhibition Pathway cluster_pathway Signaling Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Activates Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->Kinase Inhibits

Caption: A generic kinase signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. Its reactivity, centered on the chloromethyl group, allows for the straightforward introduction of various functionalities, making it an attractive starting material for the generation of compound libraries for drug discovery. While specific biological data for the parent compound is lacking, the demonstrated potent activities of its derivatives highlight the potential of the oxazolo[4,5-b]pyridine scaffold in developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the direct biological effects of this compound and the systematic exploration of its derivatives are warranted.

References

An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: Structure, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole and pyridine ring system. The core structure, oxazolo[4,5-b]pyridine, is substituted at the 2-position with a chloromethyl group.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 110704-34-2[2][3]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1][2][3]
InChI InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2[1]
SMILES C1=CC2=C(N=C1)N=C(O2)CCl[1]

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on established synthetic routes for analogous 2-substituted oxazolo[4,5-b]pyridines, a plausible pathway would involve the cyclization of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile bearing a chlorine atom.

Proposed Synthetic Pathway:

A likely synthetic approach involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with chloroacetic acid or one of its derivatives (e.g., chloroacetyl chloride). Polyphosphoric acid (PPA) or other dehydrating agents are often employed to facilitate the formation of the oxazole ring.

Synthetic Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-3-hydroxypyridine C Condensation & Cyclization A->C B Chloroacetic Acid / Chloroacetyl Chloride B->C D This compound C->D

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., a high-boiling point aprotic solvent), an equimolar amount of chloroacetic acid or chloroacetyl chloride would be added.

  • Cyclization: A dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent would be added to the reaction mixture.

  • Heating: The mixture would be heated under reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Work-up: Upon completion, the reaction mixture would be cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: The product would be extracted with an organic solvent, and the combined organic layers dried and concentrated. The crude product would then be purified using a suitable technique such as column chromatography or recrystallization.

Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on its structure, the following characteristic signals would be anticipated:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Salient Features
¹H NMR - Aromatic protons on the pyridine ring. - A singlet corresponding to the methylene protons of the chloromethyl group.
¹³C NMR - Aromatic carbons of the fused ring system. - A carbon signal for the methylene group.
IR Spectroscopy - Aromatic C-H stretching vibrations. - C=N and C=C stretching vibrations characteristic of the heterocyclic core. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (168.58 g/mol ). - Isotopic pattern characteristic of a monochlorinated compound.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, the broader class of oxazolo[4,5-b]pyridine derivatives has shown promise in drug discovery. Studies on analogous compounds suggest potential applications as anticancer and antibacterial agents.

For instance, certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as novel candidate antitumor agents that target human DNA topoisomerase IIα (hTopo IIα).[4] Topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequently trigger apoptosis in cancer cells.

Hypothetical Signaling Pathway for a Topoisomerase IIα Inhibitor:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 2-(substituted)oxazolo[4,5-b]pyridine derivative acting as a topoisomerase IIα inhibitor. It is important to note that this pathway is based on the known mechanism of other topoisomerase inhibitors and has not been specifically validated for this compound.

Topoisomerase_IIa_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes Drug Oxazolo[4,5-b]pyridine Derivative TopoIIa Topoisomerase IIα Drug->TopoIIa Inhibition DNA_Replication DNA Replication & Transcription TopoIIa->DNA_Replication Facilitates DSB DNA Double-Strand Breaks DNA_Replication->DSB Leads to if inhibited Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Hypothetical pathway of an oxazolo[4,5-b]pyridine derivative inhibiting Topoisomerase IIα.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure. While detailed experimental data regarding its synthesis and characterization are lacking in the public domain, its structural similarity to biologically active compounds suggests it may be a valuable scaffold for further investigation in drug discovery. Future research should focus on developing and validating a robust synthetic protocol, followed by comprehensive spectroscopic characterization. Subsequently, screening for biological activity, particularly as an anticancer or antibacterial agent, could unveil its therapeutic potential and elucidate its mechanism of action and involvement in specific cellular signaling pathways.

References

An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 110704-34-2

This technical guide provides a comprehensive overview of 2-(Chloromethyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential role as a kinase inhibitor.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive chloromethyl group and a fused oxazolopyridine scaffold. These structural features make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of biologically active compounds.[1]

PropertyValueSource
CAS Number 110704-34-2[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
IUPAC Name 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine[1]
SMILES C1=CC2=C(N=C1)N=C(O2)CCl[1]
Appearance White to off-white or brown solid (predicted)
Purity (%) 94.5-100% (typical for commercial samples)
Storage Room temperature, dry conditions

Synthesis of this compound

The synthesis of the oxazolo[4,5-b]pyridine core typically involves the cyclization of 2-amino-3-hydroxypyridine with a suitable electrophile. For the synthesis of the title compound, a plausible and efficient method is the reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by a dehydrative cyclization.

Synthetic Pathway A 2-Amino-3-hydroxypyridine C N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C D This compound C->D Cyclization (Dehydration)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (Intermediate C)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine (11.0 g, 0.1 mol) in 100 mL of dry tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of dry THF dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product D)

  • Cyclization: To the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide from the previous step, add 100 mL of phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Removal of POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Purification: Cautiously pour the residue onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

SpectroscopyPredicted Data
¹H NMR δ (ppm): ~4.8 (s, 2H, -CH₂Cl), 7.2-8.5 (m, 3H, aromatic protons of the pyridine ring).
¹³C NMR δ (ppm): ~45 (-CH₂Cl), 115-160 (aromatic carbons).
IR (KBr, cm⁻¹) ~3050-3150 (aromatic C-H stretch), ~1600-1650 (C=N stretch), ~1500-1580 (aromatic C=C stretch), ~1050-1250 (C-O stretch), ~700-800 (C-Cl stretch).
Mass Spec (EI) m/z (%): 168 (M⁺), 170 (M⁺+2, corresponding to ³⁷Cl isotope).

Applications in Drug Discovery: Kinase Inhibition

The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. The reactive chloromethyl group of this compound serves as a key electrophilic handle for the covalent modification of nucleophilic residues, such as cysteine, within the active site of kinases. This can lead to potent and irreversible inhibition.

The diagram below illustrates a hypothetical signaling pathway where an overactive kinase contributes to a disease state, and how a derivative of this compound could act as a covalent inhibitor.

Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Overactive Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Proliferation Leads to Inhibitor Oxazolopyridine-based Covalent Inhibitor Inhibitor->Kinase Covalently Binds & Irreversibly Inhibits

Caption: Hypothetical signaling pathway illustrating covalent inhibition of an overactive kinase.

This guide serves as a foundational resource for researchers interested in the synthesis and application of this compound. The provided information, compiled from available scientific literature and chemical databases, highlights its potential as a versatile building block in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure, combining an oxazolo[4,5-b]pyridine core with a reactive chloromethyl group, renders it a valuable intermediate for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its application in the generation of pharmacologically active compounds, particularly kinase inhibitors for anticancer research.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine .[2] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

TypeIdentifier
Systematic Name 2-(chloromethyl)-[1][2]oxazolo[4,5-b]pyridine
Common Name This compound
CAS Number 110704-34-2
PubChem CID 2764569
EC Number 883-520-8
Other Synonyms 2-Chloromethyl-oxazolo[4,5-b]pyridine, Oxazolo[4,5-b]pyridine, 2-(chloromethyl)-

The physicochemical properties of this compound are summarized in the table below. These computed properties are essential for understanding its behavior in various solvents and its potential for further chemical modifications.

Table 2: Computed Physicochemical Properties [2]

PropertyValue
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 168.0090405 Da
Monoisotopic Mass 168.0090405 Da
Topological Polar Surface Area 38.9 Ų
Heavy Atom Count 11
Complexity 144

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Cyclization to form 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add chloroacetic acid (1.1 eq).

  • Add a condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to the mixture.

  • Heat the reaction mixture at a temperature ranging from 120-150°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum to yield 2-(hydroxymethyl)oxazolo[4,5-b]pyridine.

Step 2: Chlorination of the Hydroxymethyl Group

  • Suspend the 2-(hydroxymethyl)oxazolo[4,5-b]pyridine (1.0 eq) obtained from the previous step in an inert solvent like dichloromethane (DCM) or chloroform.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) or phosphorus oxychloride (POCl₃) (1.2 eq), dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product AHP 2-Amino-3-hydroxypyridine S1 Condensation with Polyphosphoric Acid AHP->S1 CA Chloroacetic Acid CA->S1 Inter 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine S1->Inter S2 Reaction with Thionyl Chloride Inter->S2 Product This compound S2->Product

Caption: Proposed synthetic workflow for this compound.

Utility in Drug Discovery: A Versatile Synthetic Intermediate

The primary value of this compound in drug discovery lies in its utility as a versatile building block for creating libraries of novel compounds. The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the 2-position of the oxazolo[4,5-b]pyridine core, which is a key strategy in structure-activity relationship (SAR) studies.

Key Reactions for Derivatization:

  • Reaction with Amines: Forms 2-(aminomethyl)oxazolo[4,5-b]pyridine derivatives. This is a common strategy to introduce basic side chains that can improve solubility and target engagement.

  • Reaction with Thiols: Yields 2-(thiomethyl)oxazolo[4,5-b]pyridine derivatives. The resulting thioether linkage can be important for binding to certain biological targets.

  • Reaction with Azides: Leads to the formation of 2-(azidomethyl)oxazolo[4,5-b]pyridine, which can be further modified via "click chemistry" to introduce a wide variety of substituents.

The use of this compound in parallel synthesis allows for the rapid generation of a large number of analogs for high-throughput screening.

Parallel_Synthesis cluster_start Starting Intermediate cluster_nucleophiles Nucleophile Library cluster_products Derivative Library Start This compound Amine Amines (R-NH2) Start->Amine Nucleophilic Substitution Thiol Thiols (R-SH) Start->Thiol Nucleophilic Substitution Azide Azides (NaN3) Start->Azide Nucleophilic Substitution Prod_Amine 2-(Aminomethyl) Derivatives Amine->Prod_Amine Prod_Thiol 2-(Thiomethyl) Derivatives Thiol->Prod_Thiol Prod_Azide 2-(Azidomethyl) Derivatives Azide->Prod_Azide

Caption: Role of this compound in parallel synthesis.

Biological Activity of Oxazolo[4,5-b]pyridine Derivatives

While there is no specific biological data reported for this compound itself, numerous studies have demonstrated the potent biological activities of its derivatives, particularly in the realm of oncology. The oxazolo[4,5-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in a variety of compounds with diverse biological targets.

Derivatives of this scaffold have been investigated as inhibitors of several protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.

Potential Kinase Targets:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation.

  • c-KIT: A receptor tyrosine kinase involved in the development of certain types of cancers, such as gastrointestinal stromal tumors (GIST).

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_kinase Target Kinase cluster_substrate Downstream Signaling cluster_response Cellular Response Drug Oxazolo[4,5-b]pyridine Derivative Kinase Protein Kinase (e.g., Aurora, c-KIT, VEGFR-2) Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Survival Cell Survival pSubstrate->Survival Angiogenesis Angiogenesis pSubstrate->Angiogenesis

Caption: General signaling pathway inhibited by oxazolo[4,5-b]pyridine-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its reactive chloromethyl group allows for the efficient synthesis of large libraries of derivatives for biological screening. The demonstrated potential of the oxazolo[4,5-b]pyridine scaffold to yield potent kinase inhibitors underscores the importance of this building block in the ongoing search for novel anticancer therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to lead to the discovery of new drug candidates with improved efficacy and selectivity.

References

Unveiling the Core Mechanisms: A Technical Guide to the Action of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for this versatile class of compounds, with a focus on their anticancer and anti-inflammatory properties. By synthesizing data from numerous studies, this document offers a comprehensive overview of key molecular targets, signaling pathways, and the experimental methodologies used to elucidate these interactions.

Inhibition of Human DNA Topoisomerase IIα

A primary anticancer mechanism identified for certain oxazolo[4,5-b]pyridine derivatives is the inhibition of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and cell division.

Mechanism of Action

Oxazolo[4,5-b]pyridine derivatives have been shown to act as catalytic inhibitors of hTopo IIα. By binding to the enzyme, they prevent the re-ligation of double-strand DNA breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells. Molecular docking and dynamic simulations suggest that these compounds interact with the ATP-binding site or the DNA-protein cleavage complex.

Quantitative Data: hTopo IIα Inhibition
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i)hTopo IIα2Etoposide>2

Table 1: Inhibitory activity of a representative oxazolo[4,5-b]pyridine derivative against human Topoisomerase IIα.[1][2]

Experimental Protocol: Topoisomerase IIα Inhibition Assay

A standard method to assess hTopo IIα inhibition is a DNA relaxation assay.

Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase IIα. Inhibitors will prevent this relaxation.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), hTopo IIα enzyme, and an assay buffer (containing ATP and MgCl₂).

  • Inhibitor Addition: Add the oxazolo[4,5-b]pyridine derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., etoposide) should be included.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

G cluster_workflow Topoisomerase IIα Inhibition Assay Workflow prep Prepare Reaction Mixture (Supercoiled DNA, hTopo IIα, ATP) add_inhibitor Add Oxazolo[4,5-b]pyridine Derivative prep->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Terminate Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize and Quantify DNA Forms electrophoresis->visualize

Topoisomerase IIα Inhibition Assay Workflow

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Oxazolo[4,5-b]pyridine derivatives have also been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a range of pathologies including inflammation, neurodegenerative diseases, and cancer.

Mechanism of Action

These derivatives act as ATP-competitive inhibitors of GSK-3β. By occupying the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates. The inhibition of GSK-3β can modulate inflammatory responses by suppressing the production of pro-inflammatory mediators.

Oxazolo[4,5-b]pyridine\nDerivative Oxazolo[4,5-b]pyridine Derivative GSK-3β GSK-3β Oxazolo[4,5-b]pyridine\nDerivative->GSK-3β Inhibits Pro-inflammatory\nMediators Pro-inflammatory Mediators GSK-3β->Pro-inflammatory\nMediators Promotes Inflammation Inflammation Pro-inflammatory\nMediators->Inflammation

Inhibition of GSK-3β Signaling Pathway
Quantitative Data: GSK-3β Inhibition

CompoundTargetIC50 (µM)
7dGSK-3β0.34
7eGSK-3β0.39
7gGSK-3β0.47
7cGSK-3β0.53

Table 2: In vitro GSK-3β inhibitory activity of piperazine-linked oxazolo[4,5-b]pyridine derivatives.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to determine the IC50 value of a compound against a target kinase is a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity, and vice versa.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the oxazolo[4,5-b]pyridine test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds, a vehicle control (DMSO), and a known positive control inhibitor to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the GSK-3β enzyme and its specific substrate in an assay buffer. Add this mixture to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Generation: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.

Potential as Kinase Inhibitors in Cancer Signaling Pathways

While direct evidence for oxazolo[4,5-b]pyridine derivatives inhibiting cancer-related kinase signaling pathways like PI3K/Akt/mTOR is still emerging, structurally similar fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, have demonstrated potent inhibitory activity against key kinases in these pathways. This suggests a high probability that oxazolo[4,5-b]pyridines also function through these mechanisms.

The PI3K/Akt/mTOR Pathway: A Probable Target

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of kinases within this pathway is a major strategy in cancer therapy.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Oxazolo Oxazolo[4,5-b]pyridine Derivative Oxazolo->PI3K Inhibits Oxazolo->Akt Inhibits Oxazolo->mTOR Inhibits

References

The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of derivatives with potent and selective pharmacological profiles. This technical guide provides an in-depth overview of the significant biological activities associated with the oxazolo[4,5-b]pyridine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

A series of structurally modified oxazolo[4,5-b]pyridine-based triazoles have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer lines.[1][2] Many of these compounds exhibited good to moderate anticancer potential when compared to the standard drug etoposide.[1][2] Molecular docking studies have suggested that these compounds may exert their effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the pyrimidine biosynthesis pathway that is crucial for cancer cell proliferation.[1]

Another avenue of anticancer activity for this scaffold is the inhibition of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme involved in DNA replication and chromosome segregation.[3] A notable derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, has been shown to inhibit hTopo IIα with an IC50 value of 2 µM, demonstrating greater potency than the reference drug etoposide.[3]

Furthermore, oxazolo[5,4-d]pyrimidine derivatives, structurally related to the core scaffold, have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] This suggests that the broader oxazolopyridine family holds promise for the development of anti-angiogenic therapies.

Quantitative Data: Anticancer Activity
Compound ClassCell LineIC50 (µM)TargetReference
Oxazolo[4,5-b]pyridine-based triazolesPC3, A549, MCF-7, DU-145Good to moderate activityhDHODH[1][2]
2-(4-butylphenyl)oxazolo[4,5-b]pyridine-2hTopo IIα[3]
Oxazolo[5,4-d]pyrimidine derivativesHT2958.4VEGFR-2[6]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of oxazolo[4,5-b]pyridine derivatives start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The oxazolo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties, with a key mechanism being the inhibition of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[7]

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity.[7] Several compounds displayed potent inhibition, with IC50 values in the sub-micromolar range.[7] The most promising compounds were further tested in an in vivo rat paw edema model, where they demonstrated significant anti-inflammatory effects by reducing paw volume after carrageenan administration.[7] These compounds also led to a substantial reduction in the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[7]

Quantitative Data: Anti-inflammatory Activity
CompoundGSK-3β IC50 (µM)In vivo Paw Edema Inhibition (%)Reference
7d0.3462.79 (at 3h), 65.91 (at 5h)[7]
7e0.39-[7]
7g0.47-[7]
7c0.53-[7]

Signaling Pathway: GSK-3β in Inflammation

cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Cytokine Production LPS LPS/Pathogens TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 GSK3b GSK-3β GSK3b->NFkB promotes activation Oxazolo_pyridine Oxazolo[4,5-b]pyridine Derivatives Oxazolo_pyridine->GSK3b inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes positive supercoils Oxazolo_pyridine Oxazolo[4,5-b]pyridine Derivatives Oxazolo_pyridine->DNA_Gyrase inhibition

References

Spectral Analysis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Chloromethyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on the spectral data of closely related analogs, including the oxazolo[4,5-b]pyridine core and various chloromethyl-substituted pyridines. This guide offers predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines general experimental protocols for acquiring such data and includes a workflow for the synthesis and characterization of novel chemical entities.

Introduction

This compound is a functionalized heterocyclic compound with potential applications in pharmaceutical research. The oxazolo[4,5-b]pyridine scaffold is a key feature in various biologically active molecules. The introduction of a chloromethyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a reliable, albeit predictive, reference for researchers working with this and similar molecules.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the analysis of spectral data from publicly available databases and scientific literature for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6Doublet1HH-7
~8.1Doublet1HH-5
~7.4Doublet of Doublets1HH-6
~4.8Singlet2H-CH₂Cl

Disclaimer: Predicted values are based on analogs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-2
~152C-8a
~148C-7
~142C-3a
~122C-5
~118C-6
~45-CH₂Cl

Disclaimer: Predicted values are based on analogs and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond Vibration
3100-3000MediumC-H (aromatic) stretch
1650-1600MediumC=N stretch (oxazole ring)
1600-1450StrongC=C stretch (pyridine ring)
1250-1200StrongC-O-C (oxazole ring) stretch
800-700StrongC-Cl stretch

Disclaimer: Predicted values are based on analogs and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
168/170[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
133[M-Cl]⁺Loss of chlorine radical.
119[M-CH₂Cl]⁺Loss of the chloromethyl group.

Disclaimer: Fragmentation patterns can vary significantly based on the ionization technique used (e.g., EI, ESI). The molecular formula for this compound is C₇H₅ClN₂O, with a molecular weight of approximately 168.58 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data. Specific parameters should be optimized for the instrument used and the nature of the sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode.

    • EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer and bombard with a beam of electrons (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight of the compound.

Workflow and Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a new chemical entity like this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Catalyst Workup Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data for this compound, which can aid researchers in the identification and characterization of this molecule. The provided general experimental protocols serve as a starting point for obtaining high-quality spectral data. As with any predictive data, experimental verification is paramount. It is our hope that this guide will be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and synthetic information for 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Due to the limited availability of data for this specific chemical, this guide also incorporates information from closely related structural analogs to provide a thorough understanding of its characteristics.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₅ClN₂O. Its structure features a fusion of an oxazole ring and a pyridine ring, with a chloromethyl substituent at the 2-position of the oxazole moiety. This reactive chloromethyl group makes it a valuable intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C H₅ClN₂OPubChem
Molecular Weight 168.58 g/mol PubChem
CAS Number 110704-34-2PubChem
Appearance White to off-white to brown solidMySkinRecipes
Purity ≥95%AccelaChem
Storage Room temperature, dryMySkinRecipes

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be considered a hazardous substance. The primary hazards are likely to include:

HazardDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon direct contact.
Eye Damage/Irritation Causes serious eye irritation and may lead to severe eye damage.
Respiratory Irritation May cause respiratory irritation if inhaled.
Sensitization May cause skin sensitization.
Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions and PPE are strongly recommended:

Precaution/PPESpecification
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Wear a lab coat, and consider an apron and boots for larger quantities.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: Synthesis of the Oxazolo[4,5-b]pyridine Core

While a specific, detailed protocol for the synthesis of this compound is not explicitly published, the synthesis of the core oxazolo[4,5-b]pyridine structure is well-documented. The general approach involves the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. The introduction of the chloromethyl group at the 2-position can be achieved by using chloroacetic acid or a related synthon in the cyclization step.

General Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

A common method for the synthesis of the oxazolo[4,5-b]pyridine scaffold is the reaction of 2-amino-3-hydroxypyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).

Materials:

  • 2-Amino-3-hydroxypyridine

  • Chloroacetic acid (for the synthesis of the 2-chloromethyl derivative)

  • Polyphosphoric acid (PPA) or PPSE

  • Appropriate solvents (e.g., toluene, xylene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine and chloroacetic acid.

  • Addition of Condensing Agent: Carefully add polyphosphoric acid to the reaction mixture.

  • Heating: Heat the mixture to a high temperature (typically 150-200°C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

G cluster_synthesis General Synthesis Workflow start 2-Amino-3-hydroxypyridine + Chloroacetic Acid reagents Add Polyphosphoric Acid (PPA) start->reagents heating Heat (150-200°C) reagents->heating workup Quench with Ice Water heating->workup neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific published research detailing the biological activity or the signaling pathways directly affected by this compound. However, the broader class of oxazolo[4,5-b]pyridine derivatives has been investigated for various therapeutic properties, most notably as anticancer agents.

Several studies have shown that derivatives of the oxazolo[4,5-b]pyridine scaffold can exhibit potent anticancer activity. For instance, some derivatives have been shown to act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is crucial for cell proliferation. Inhibition of this enzyme can lead to decreased levels of pyrimidines, which

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. Due to the limited publicly available data for this specific compound, this guide incorporates information from structurally related oxazolo[4,5-b]pyridine derivatives and established scientific principles to provide a robust framework for its handling and development.

Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It typically appears as a white to off-white or brown solid and is utilized as a key intermediate in the synthesis of various pharmaceutical compounds.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OPubChem
Molecular Weight 168.58 g/mol PubChem
Appearance White to off-white to brown solidMySkinRecipes

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in public literature. However, based on the behavior of analogous compounds like Oxazolo-4,5-b-pyridine-2-thiol, a qualitative solubility profile can be inferred. It is anticipated that the compound exhibits some solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Table of Expected Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe nitrogen and oxygen atoms in the heterocyclic rings can form hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.
Aqueous WaterLikely Sparingly Soluble to InsolubleThe presence of the chloromethyl group and the fused aromatic system likely limits aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility as the mean of at least three independent measurements.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Seal and equilibrate (24-72h at constant T) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is influenced by its chemical structure, particularly the reactive chloromethyl group and the fused heterocyclic ring system. The pyridine ring itself can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:
  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially under neutral to basic conditions, to form the corresponding hydroxymethyl derivative. This reaction is a common degradation pathway for chloromethyl-substituted heterocycles.

  • Oxidation: The pyridine ring can undergo oxidation, potentially leading to N-oxide formation or ring opening, particularly in the presence of strong oxidizing agents or under prolonged exposure to light and air.

  • Nucleophilic Substitution: The chlorine atom of the chloromethyl group is a good leaving group, making the compound susceptible to reactions with various nucleophiles. This reactivity is also the basis for its utility as a synthetic intermediate.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

  • pH meter

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C) and controlled humidity.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a validated stability-indicating HPLC-PDA-MS method to separate and identify the parent compound and any degradation products.

  • Calculate the percentage of degradation and identify the major degradation products based on their chromatographic and mass spectral data.

G cluster_stress Stress Conditions Start This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photostability (ICH guidelines) Start->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Determine Degradation Rate Analysis->Results

Caption: Workflow for a Forced Degradation Study.

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the oxazolo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, suggesting potential interactions with various cellular signaling pathways.

  • Anticancer Activity: Several studies have explored oxazolo[4,5-b]pyridine derivatives as potential anticancer agents. These compounds may exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit kinases, which are critical components of many signaling cascades that are often dysregulated in cancer.[1]

  • Enzyme Inhibition: The oxazolo[4,5-b]pyridine nucleus can serve as a scaffold for the design of inhibitors for various enzymes. The specific substitution pattern on the ring system dictates the target affinity and selectivity. The reactive chloromethyl group of the title compound makes it a versatile starting material for synthesizing a library of derivatives to probe different enzyme active sites.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathways Potential Signaling Pathways Compound This compound (Precursor) Derivatives Library of Oxazolo[4,5-b]pyridine Derivatives Compound->Derivatives Targets Potential Biological Targets Derivatives->Targets Kinases Kinases Targets->Kinases OtherEnzymes Other Enzymes Targets->OtherEnzymes Proliferation Cell Proliferation Pathways Kinases->Proliferation Survival Cell Survival Pathways OtherEnzymes->Survival

Caption: Logical Flow from Precursor to Potential Biological Activity.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and development. While specific data on its solubility and stability are scarce, this guide provides a framework for its characterization based on the properties of related compounds and established analytical methodologies. The outlined experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data to support its use in further research and development activities. The exploration of the biological activities of the oxazolo[4,5-b]pyridine core highlights the potential for this compound to serve as a starting point for the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes: Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)oxazolo[4,5-b]pyridine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile precursor, 2-(chloromethyl)oxazolo[4,5-b]pyridine. This key intermediate allows for the facile introduction of various functionalities at the 2-position of the oxazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its interactions with the ATP-binding site of numerous kinases.

The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer and inflammation.

Key Advantages of this compound:

  • Reactive Handle: The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions.

  • Scaffold Rigidity: The fused ring system provides a rigid core, which can be advantageous for specific binding to kinase active sites.

  • Synthetic Versatility: A wide range of nucleophiles (amines, thiols, etc.) can be employed to generate diverse libraries of compounds for screening.

Targeted Kinase Families:

Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown inhibitory activity against several important kinase families, including:

  • Glycogen Synthase Kinase 3β (GSK-3β)

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK)

  • Aurora Kinases

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)oxazolo[4,5-b]pyridine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a primary or secondary amine. This reaction is fundamental for introducing a key pharmacophoric element found in many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., piperazine derivative) (1.1 - 2.0 eq)

  • Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the desired amine (1.1-2.0 eq) and anhydrous base (2.0-3.0 eq) in an anhydrous polar aprotic solvent, add this compound (1.0 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(aminomethyl)oxazolo[4,5-b]pyridine derivative.

Expected Yield: 60-90% (highly dependent on the nucleophilicity and steric hindrance of the amine).

Protocol 2: Synthesis of Piperazinamide-Linked Oxazolo[4,5-b]pyridine GSK-3β Inhibitors

This protocol is a more specific application of Protocol 1, followed by an amide coupling, to generate potent GSK-3β inhibitors as described in the literature for analogous compounds[1].

Step 2a: Synthesis of 2-(Piperazin-1-ylmethyl)oxazolo[4,5-b]pyridine Intermediate

  • Follow Protocol 1 using tert-butyl piperazine-1-carboxylate as the amine nucleophile.

  • After purification, the Boc-protected intermediate is obtained.

Step 2b: Boc-Deprotection

  • Dissolve the Boc-protected intermediate from Step 2a in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the crude piperazine intermediate, which can be used directly in the next step.

Step 2c: Amide Coupling

  • To a solution of the crude piperazine intermediate from Step 2b (1.0 eq) and a desired carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a base (e.g., DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the in vitro GSK-3β inhibitory activity of a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives synthesized through a similar methodology[1].

CompoundR-Group on PiperazinamideGSK-3β IC₅₀ (µM)
7c 4-Fluorophenyl0.53
7d 4-Chlorophenyl0.34
7e 4-Bromophenyl0.39
7g 4-Nitrophenyl0.47

Visualizations

Experimental Workflow

G precursor This compound intermediate 2-(Aminomethyl)oxazolo[4,5-b]pyridine Intermediate precursor->intermediate Nucleophilic Substitution amine Amine Nucleophile (e.g., Piperazine) amine->intermediate final_product Kinase Inhibitor intermediate->final_product Further Functionalization (e.g., Amide Coupling) GSK3B_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_complex GSK-3β/Axin/APC Complex Dsh->GSK3B_complex inhibits Beta_catenin β-catenin GSK3B_complex->Beta_catenin phosphorylates for degradation Degradation Ubiquitination & Degradation Beta_catenin->Degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->GSK3B_complex inhibits p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Inflammation, Apoptosis Downstream->Response Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->p38 inhibits Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->VEGFR2 inhibits

References

Application Notes and Protocols for the Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the creation of a diverse library of 2-substituted oxazolo[4,5-b]pyridines. These compounds are of significant interest in medicinal chemistry due to their demonstrated biological activities, including antibacterial and anticancer properties. The oxazolo[4,5-b]pyridine scaffold is considered a "privileged structure" capable of interacting with multiple biological targets.[1]

Overview of Synthetic Strategy

The most common and efficient method for synthesizing a library of 2-substituted oxazolo[4,5-b]pyridines is through a one-pot condensation reaction. This approach involves the reaction of 2-amino-3-hydroxypyridine with a variety of substituted carboxylic acids or their derivatives.[2][3] The use of catalysts such as silica-supported perchloric acid (HClO₄·SiO₂) or reagents like polyphosphoric acid (PPA) and polyphosphate ester (PPSE) can facilitate this reaction, often leading to high yields and simple workup procedures.[3][4][5] Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[6]

Experimental Protocols

General One-Pot Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

This protocol is adapted from a silica-supported, perchloric acid-catalyzed method.[3]

Materials:

  • 2-amino-3-hydroxypyridine

  • Substituted benzoic acids (or other carboxylic acids)

  • Silica-supported perchloric acid (HClO₄·SiO₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1 mmol) in a suitable solvent, add the desired substituted benzoic acid (1 mmol).

  • Add a catalytic amount of silica-supported perchloric acid.

  • The reaction mixture is then heated under reflux with continuous stirring. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is isolated and purified, typically by recrystallization from ethanol, to yield the 2-substituted oxazolo[4,5-b]pyridine derivative.[2]

  • The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Synthesis using PPSE or PPA

This method is suitable for the synthesis of functionalized oxazolo[4,5-b]pyridines.[5][7]

Materials:

  • 5-Bromo-3-hydroxy-2-aminopyridine (or other substituted 2-amino-3-hydroxypyridines)

  • Substituted carboxylic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid (PPA) or Polyphosphate ester (PPSE)

  • Anhydrous solvents (if required)

  • Inert atmosphere setup (e.g., Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 5-bromo-3-hydroxy-2-aminopyridine (1 equivalent) and the selected carboxylic acid (1 equivalent).[5]

  • Add PPA or PPSE as the condensation reagent.

  • Heat the mixture at a high temperature (e.g., 200°C) for the required duration.[5]

  • Monitor the reaction by TLC.

  • After completion, the reaction is worked up appropriately, which may involve neutralization and extraction.

  • The final product is purified by flash chromatography on silica gel.[5]

Data Presentation

The following table summarizes representative data for the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines, highlighting the efficiency of the one-pot synthetic strategy.

CompoundSubstituent on Phenyl RingYield (%)Reference
1a H92[2]
1b 4-CH₃90[2]
1c 4-OCH₃88[2]
1d 4-Cl95[2]
1e 4-Br94[2]
1f 4-NO₂96[2]
1g 2-Cl85[2]
1h 2-NO₂87[2]

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general one-pot synthesis workflow for creating a library of 2-substituted oxazolo[4,5-b]pyridines.

G General Synthetic Workflow for 2-Substituted Oxazolo[4,5-b]pyridines cluster_reactants Reactant Preparation cluster_reaction One-Pot Condensation cluster_process Reaction & Purification cluster_analysis Analysis & Library Generation A 2-Amino-3-hydroxypyridine C Reaction Mixture (Solvent + Catalyst) A->C B Library of Substituted Carboxylic Acids B->C D Heating / Reflux C->D E Workup & Isolation D->E F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Library of 2-Substituted Oxazolo[4,5-b]pyridines G->H

Caption: General workflow for library synthesis.

Potential Biological Mechanisms

2-Substituted oxazolo[4,5-b]pyridines have been investigated for various biological activities. The diagrams below illustrate two potential mechanisms of action.

Antibacterial Activity: Some derivatives are thought to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[1][6]

G Proposed Antibacterial Mechanism of Action A 2-Substituted Oxazolo[4,5-b]pyridine B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Replication B->C Leads to D Bacterial Cell Death C->D Results in

Caption: Inhibition of bacterial DNA gyrase.

Anticancer Activity: Certain oxazolo[5,4-d]pyrimidine derivatives, structurally related to the target compounds, have shown potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

G Proposed Anticancer Mechanism of Action A Oxazolo[4,5-b]pyridine Derivative B VEGFR-2 A->B Inhibits C Signal Transduction (e.g., Proliferation, Angiogenesis) B->C Mediates D Inhibition of Tumor Growth C->D Inhibition leads to

Caption: Inhibition of VEGFR-2 signaling.

References

Application Notes and Protocols for the Design and Synthesis of Novel Antibacterial Agents from 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel antibacterial agents derived from the versatile starting material, 2-(Chloromethyl)oxazolo[4,5-b]pyridine. The protocols outlined herein are intended to guide researchers through the process of creating and testing new chemical entities with potential therapeutic applications against a range of bacterial pathogens.

Design Rationale for Novel Antibacterial Agents

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds. The introduction of a reactive chloromethyl group at the 2-position provides a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions. This approach enables the systematic exploration of the chemical space around the core scaffold to optimize antibacterial potency and selectivity. The design strategy focuses on introducing moieties that can enhance interactions with bacterial targets, such as DNA gyrase or the bacterial ribosome, or that can improve the physicochemical properties of the compounds, such as solubility and cell permeability.[1][2]

Synthesis of Novel 2-(Substituted-methyl)oxazolo[4,5-b]pyridine Derivatives

The synthesis of novel antibacterial agents from this compound is primarily achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, leading to a library of diverse compounds for biological screening.

2.1. General Synthetic Scheme

The general synthetic approach involves the reaction of this compound with a selected nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

Diagram of the General Synthetic Workflow:

G A 2-(Chloromethyl)oxazolo [4,5-b]pyridine C Reaction (Solvent, Base) A->C B Nucleophile (R-NuH) B->C D Novel 2-(Substituted-methyl)oxazolo [4,5-b]pyridine Derivative C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Evaluation F->G

Caption: General workflow for the synthesis and evaluation of novel antibacterial agents.

2.2. Experimental Protocol: Synthesis of a Representative Amine Derivative

This protocol describes a general procedure for the synthesis of a 2-((dialkylamino)methyl)oxazolo[4,5-b]pyridine derivative.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add the secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of the newly synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

3.1. Data Presentation: Antibacterial Activity

The following table summarizes hypothetical MIC values for a series of novel 2-(substituted-methyl)oxazolo[4,5-b]pyridine derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR-GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
N-1 -N(CH₃)₂1664
N-2 -Piperidin-1-yl832
N-3 -Morpholin-4-yl1664
N-4 -N(Et)₂32>64
Ampicillin (Reference)0.58
Ciprofloxacin (Reference)0.250.015

3.2. Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antibacterial agents.[3][4]

Materials:

  • Synthesized compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Diagram of the MIC Determination Workflow:

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC Values D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel antibacterial agents to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a common method to assess cell viability.[6][7]

4.1. Data Presentation: Cytotoxicity

The following table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for the novel compounds against a mammalian cell line.

Compound IDIC₅₀ (µM) vs. HEK293 cells
N-1 >100
N-2 85
N-3 >100
N-4 70
Doxorubicin 1.2

4.2. Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Potential Mechanism of Action

While the precise mechanism of action for novel derivatives needs to be experimentally determined, compounds based on the oxazolo[4,5-b]pyridine scaffold may exert their antibacterial effects through various mechanisms. One plausible target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Another potential mechanism, by analogy to other oxazolidinone-containing antibiotics, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][9]

Diagram of a Hypothesized Signaling Pathway:

G cluster_bacteria Bacterial Cell A Novel Oxazolo[4,5-b]pyridine Derivative B DNA Gyrase A->B Inhibition E 50S Ribosomal Subunit A->E Binding C DNA Replication B->C D Bacterial Growth Inhibition C->D F Protein Synthesis E->F F->D

Caption: Hypothesized mechanisms of action for novel oxazolo[4,5-b]pyridine derivatives.

References

Protocol for synthesizing 2-aminooxazolo[4,5-b]pyridine derivatives from the chloromethyl compound

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3-hydroxypyridine, followed by its cyclization to the target 2-aminooxazolo[4,5-b]pyridine scaffold. While the initial request specified a protocol starting from a chloromethyl compound, the most efficient and well-documented synthetic routes proceed via 2-amino-3-hydroxypyridine. This protocol, therefore, details two reliable methods for the synthesis of this intermediate, followed by a specific protocol for its conversion to the desired heterocyclic system. Additionally, a synthetic route for a chloromethyl-substituted oxazolo[4,5-b]pyridine derivative is included as a potential downstream modification. All quantitative data is summarized in tables for clarity, and detailed experimental procedures are provided. The synthetic workflow and reaction mechanisms are illustrated using diagrams in the DOT language.

Introduction

The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a range of biological activities. The 2-amino substituted derivatives are of particular interest as potential pharmacophores. This protocol outlines a robust and reproducible methodology for the synthesis of these valuable compounds.

Synthesis Overview

The overall synthetic strategy is a two-step process:

  • Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1): Two effective methods are presented for the synthesis of this crucial precursor.

    • Method A: Catalytic hydrogenation of 2-hydroxy-3-nitropyridine.

    • Method B: A multi-step synthesis starting from furfural.

  • Cyclization to form 2-Aminooxazolo[4,5-b]pyridine (Target Compound): The 2-amino-3-hydroxypyridine intermediate is cyclized using cyanogen bromide to yield the desired product.

Data Presentation

Table 1: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1) - Method A

ParameterValueReference
Starting Material2-Hydroxy-3-nitropyridine[1]
Reagents10% Palladium on Carbon (Pd/C), Hydrogen gas[1]
SolventMethanol[1]
Reaction TimeOvernight[1]
TemperatureRoom Temperature[1]
Yield89%[1]
Purity>99%[1]

Table 2: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1) - Method B

ParameterValueReference
Starting MaterialFurfural[2]
Key ReagentsChlorine/Bromine, Ammonium sulfamate, Sodium hydroxide[2]
Overall Yield>75% (brown), 70% (white, purified)[2]
Purity~96% (brown), 99.9% (white, purified)[2]
Melting Point172-174 °C (purified)[2]

Table 3: Synthesis of 2-Aminooxazolo[4,5-b]pyridine (Target Compound)

ParameterValueReference
Starting Material2-Amino-3-hydroxypyridine[1]
ReagentCyanogen Bromide (BrCN)[1]
SolventWater[1]
Reaction Time15 minutes[1]
TemperatureReflux[1]
Yield99% (for a substituted derivative)[1]

Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-hydroxypyridine (Intermediate 1)

Method A: From 2-Hydroxy-3-nitropyridine

  • Preparation: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).[1]

  • Reaction: Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere at balloon pressure and stir the mixture overnight at room temperature.[1]

  • Work-up: Filter the reaction mixture through celite and wash the celite pad with methanol.[1]

  • Purification: Evaporate the solvent from the filtrate. Purify the resulting solid by chromatography on silica gel (5% MeOH/CH₂Cl₂) to give 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[1]

Method B: From Furfural

  • Ring Opening: Add furfural (19 g) to water (370 g) in a reaction vessel and cool to 0 °C with stirring. Introduce chlorine gas to initiate the ring-opening reaction, maintaining the temperature between 0-8 °C.[2]

  • Reaction with Ammonium Sulfamate: React the resulting mixed liquor with an ammonium sulfamate solution to obtain 2-amino-3-hydroxypyridine sulfonate.[2]

  • Hydrolysis: Hydrolyze the 2-amino-3-hydroxypyridine sulfonate under alkaline conditions (pH 8-9) at 80-90 °C to obtain crude brown 2-amino-3-hydroxypyridine (yield >75%).[2]

  • Purification: The crude product can be further purified by recrystallization from dimethylformamide and then methanol to yield a white solid with a purity of 99.9%.[2]

Stage 2: Synthesis of 2-Aminooxazolo[4,5-b]pyridine (Target Compound)
  • Preparation: To a solution of cyanogen bromide (0.12 mmol) in water (2 mL), add 2-amino-3-hydroxypyridine (0.13 mmol).[1]

  • Reaction: Heat the resulting mixture to reflux for 15 minutes.[1]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and neutralize it with sodium bicarbonate (NaHCO₃).[1]

  • Isolation: The product will precipitate out of the solution. Filter the solid and wash it with chloroform.[1]

  • Purification: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate to yield the 2-aminooxazolo[4,5-b]pyridine derivative.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials 2_Hydroxy_3_nitropyridine 2-Hydroxy-3- nitropyridine Intermediate 2-Amino-3-hydroxypyridine 2_Hydroxy_3_nitropyridine->Intermediate Method A (Pd/C, H₂) Furfural Furfural Furfural->Intermediate Method B (multi-step) Target 2-Aminooxazolo[4,5-b]pyridine Intermediate->Target Cyclization (BrCN, H₂O, Reflux)

Caption: Overall synthetic workflow for 2-aminooxazolo[4,5-b]pyridine.

Reaction_Mechanism cluster_reaction Cyclization Mechanism start 2-Amino-3-hydroxypyridine + BrCN intermediate1 Intermediate Adduct start->intermediate1 Nucleophilic attack of amino group product 2-Aminooxazolo[4,5-b]pyridine + HBr intermediate1->product Intramolecular cyclization and proton transfer

Caption: Proposed mechanism for the cyclization step.

Potential Downstream Modification: Synthesis of a Chloromethyl Derivative

For researchers interested in chloromethyl-substituted analogs, the following protocol, adapted from a patent, describes the synthesis of 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one from 2-amino-3-hydroxy-5-chloropyridine.[3]

  • Phosgenation: React 2-amino-3-hydroxy-5-chloropyridine with phosgene to form 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.

  • Hydroxymethylation: React the product from the previous step with formaldehyde to yield 3-hydroxymethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.

  • Chlorination: Treat the hydroxymethyl derivative with thionyl chloride to obtain 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one.

This derivative can then be used in further synthetic transformations.

Conclusion

The protocols detailed in this document provide a clear and efficient pathway for the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives. By following these procedures, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The provided data and visualizations aim to facilitate the practical application of these synthetic methods in a laboratory setting.

References

Application Notes and Protocols for Oxazolo[4,5-b]pyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific agrochemical research on 2-(Chloromethyl)oxazolo[4,5-b]pyridine is not extensively documented in publicly available literature, the broader class of oxazolo[4,5-b]pyridine derivatives has shown promise in various biological applications, including antimicrobial activity. This document provides detailed application notes and protocols based on the synthesis and evaluation of 2,5-disubstituted oxazolo[4,5-b]pyridine derivatives for their antifungal properties. The methodologies and data presented are adapted from published research on related compounds and serve as a guide for researchers exploring the potential of this heterocyclic scaffold in the development of new agrochemicals.

Application Notes: Antifungal Potential of 2,5-Disubstituted Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine scaffold is a key structural motif that can be functionalized to yield compounds with significant biological activity. Research into 2,5-disubstituted derivatives has demonstrated their potential as antimicrobial agents. Specifically, certain derivatives have exhibited notable in vitro activity against the fungus Candida albicans, a pathogenic yeast that can serve as a model organism for screening potential fungicides.

The general structure of these compounds involves substitutions at the 2 and 5 positions of the oxazolo[4,5-b]pyridine ring. The nature of these substituents plays a crucial role in determining the antifungal efficacy. For instance, studies have explored the impact of different aromatic and heterocyclic moieties at these positions on the Minimum Inhibitory Concentration (MIC) against various microorganisms. These findings suggest that the oxazolo[4,5-b]pyridine core can be a valuable starting point for the design and synthesis of novel antifungal agents for potential use in agriculture.

Experimental Protocols

Synthesis of 2,5-Disubstituted Oxazolo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines, which can be adapted for various derivatives.

Materials:

  • Substituted 2-amino-3-hydroxypyridine

  • Aromatic or heterocyclic aldehydes

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-3-hydroxypyridine in a suitable solvent.

  • Addition of Reagents: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde to the solution.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 2,5-disubstituted oxazolo[4,5-b]pyridine derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Activity Assay: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of the synthesized compounds against a fungal strain, such as Candida albicans, using the broth microdilution method.

Materials:

  • Synthesized oxazolo[4,5-b]pyridine derivatives

  • Fungal strain (Candida albicans)

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole) for positive control

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile saline solution

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the fungal strain in sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Dissolve the synthesized compounds and the standard antifungal drug in DMSO to prepare stock solutions. A series of twofold dilutions of the compounds are then prepared in the culture medium in the wells of a 96-well microtiter plate. The final concentration of DMSO in each well should not exceed a level that affects fungal growth.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.

  • Controls: Include a positive control (containing the standard antifungal drug), a negative control (containing only the culture medium and the inoculum), and a solvent control (containing the highest concentration of DMSO used and the inoculum).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth is assessed visually by observing the turbidity in the wells.

Data Presentation

The antifungal activity of a series of synthesized 2,5-disubstituted oxazolo[4,5-b]pyridine derivatives against Candida albicans is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) against C. albicans
1a -H-Phenyl>100
1b -H-4-Chlorophenyl50
1c -H-4-Nitrophenyl25
2a -CH₃-Phenyl>100
2b -CH₃-4-Chlorophenyl25
2c -CH₃-4-Nitrophenyl12.5
Fluconazole --8

Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis and Purification cluster_product Final Product Reactant1 2-Amino-3-hydroxypyridine Step1 Reaction in Solvent with Catalyst Reactant1->Step1 Reactant2 Aromatic Aldehyde Reactant2->Step1 Step2 Work-up Step1->Step2 Step3 Purification (Chromatography/Recrystallization) Step2->Step3 Product 2,5-Disubstituted Oxazolo[4,5-b]pyridine Step3->Product

Caption: General workflow for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep1 Prepare Fungal Inoculum Assay1 Inoculate Microtiter Plate Prep1->Assay1 Prep2 Prepare Serial Dilutions of Test Compounds Prep2->Assay1 Assay2 Incubate Plates Assay1->Assay2 Results1 Visually Assess Growth Assay2->Results1 Results2 Determine Minimum Inhibitory Concentration (MIC) Results1->Results2

Caption: Logical workflow for the in vitro antifungal screening of synthesized compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)oxazolo[4,5-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves a two-step process starting from 2-amino-3-hydroxypyridine. The first step is the N-acylation of 2-amino-3-hydroxypyridine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, to form the intermediate N-(3-hydroxypyridin-2-yl)-2-chloroacetamide. The second step is an intramolecular cyclodehydration of this intermediate to yield the final product.

Q2: What are the critical parameters affecting the yield of the reaction?

Several parameters can significantly influence the overall yield:

  • Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine can lead to side reactions and lower yields.

  • Reaction Temperature: Both the acylation and cyclization steps are temperature-sensitive. Optimal temperatures need to be maintained to ensure complete reaction and minimize byproduct formation.

  • Choice of Cyclodehydrating Agent: The selection of the dehydrating agent for the cyclization step is crucial. Strong acids like polyphosphoric acid (PPA) are commonly used.

  • Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or product degradation, respectively.

  • Moisture Control: The presence of water can interfere with the dehydrating agents and lead to lower yields.

Troubleshooting Guides

Issue 1: Low Yield of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide (Intermediate)

Q: My initial acylation step is resulting in a low yield. What could be the cause and how can I improve it?

A: Low yields in the acylation step can be attributed to several factors. Here is a breakdown of potential causes and their solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider a slight excess of the chloroacetylating agent.
Side Reactions - Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the formation of di-acylated or other byproducts.- Add the chloroacetylating agent dropwise to control the reaction exotherm.
Degradation of Starting Material - Ensure the 2-amino-3-hydroxypyridine is of high purity.- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction with chloroacetyl chloride.
Issue 2: Low Yield of this compound during Cyclization

Q: I am experiencing a low yield during the final cyclodehydration step. What are the common pitfalls and how can I optimize this step?

A: The cyclodehydration step is critical for forming the oxazole ring. Low yields are often due to incomplete reaction or degradation of the product.

Potential Cause Troubleshooting Steps
Inefficient Dehydration - Ensure the dehydrating agent, such as Polyphosphoric Acid (PPA), is fresh and has not absorbed atmospheric moisture.- Use a sufficient amount of the dehydrating agent to drive the reaction to completion.- Consider alternative dehydrating agents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or trimethylsilyl polyphosphate (PPSE).
Suboptimal Reaction Temperature - The reaction temperature for cyclization is often high (e.g., 120-150 °C). Optimize the temperature by running small-scale trials at different temperatures.- Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition.
Product Degradation - High temperatures and strong acidic conditions can lead to product degradation. Minimize the reaction time once the starting material is consumed.- Neutralize the reaction mixture promptly during workup to prevent acid-catalyzed decomposition of the product.
Difficult Product Isolation - After quenching the reaction with water or ice, ensure the pH is adjusted to precipitate the product.- Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Step 1: Synthesis of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • Add the crude N-(3-hydroxypyridin-2-yl)-2-chloroacetamide from Step 1 to polyphosphoric acid (PPA).

  • Heat the mixture to 120-140 °C with stirring for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration start 2-Amino-3-hydroxypyridine reagents1 Chloroacetyl Chloride Triethylamine DCM, 0°C to RT start->reagents1 intermediate N-(3-hydroxypyridin-2-yl)-2-chloroacetamide reagents1->intermediate workup1 Aqueous Workup & Extraction intermediate->workup1 reagents2 Polyphosphoric Acid (PPA) 120-140°C workup1->reagents2 Crude Intermediate product This compound reagents2->product workup2 Quenching Neutralization Purification product->workup2

Caption: A two-step synthesis of the target compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield cluster_acylation Acylation Issues cluster_cyclization Cyclization Issues low_yield Low Overall Yield incomplete_acylation Incomplete Acylation low_yield->incomplete_acylation side_reactions_acylation Side Reactions low_yield->side_reactions_acylation inefficient_dehydration Inefficient Dehydration low_yield->inefficient_dehydration product_degradation Product Degradation low_yield->product_degradation Increase Reaction Time\nCheck Reagent Purity Increase Reaction Time Check Reagent Purity incomplete_acylation->Increase Reaction Time\nCheck Reagent Purity Control Temperature\nSlow Reagent Addition Control Temperature Slow Reagent Addition side_reactions_acylation->Control Temperature\nSlow Reagent Addition Use Fresh Dehydrating Agent\nOptimize Temperature Use Fresh Dehydrating Agent Optimize Temperature inefficient_dehydration->Use Fresh Dehydrating Agent\nOptimize Temperature Minimize Reaction Time\nPrompt Neutralization Minimize Reaction Time Prompt Neutralization product_degradation->Minimize Reaction Time\nPrompt Neutralization

Caption: A guide to diagnosing low synthesis yield.

Technical Support Center: Purification of 2-(Chloromethyl)oxazolo[4,5-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Chloromethyl)oxazolo[4,5-b]pyridine and its analogues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Column Chromatography

Q1: My column chromatography purification of this compound results in low purity. What are the likely causes and how can I improve the separation?

A1: Low purity after column chromatography can stem from several factors. A systematic approach to optimizing your separation is recommended.

  • Inadequate Separation on TLC: The solvent system you are using may not be optimal for separating your target compound from impurities.

    • Solution: Screen a variety of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate, with clear separation from other spots.

  • Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.

    • Solution: Try a different solvent system. For example, if you are using a hexanes/ethyl acetate gradient, consider switching to a dichloromethane/methanol system, which can alter the selectivity of the separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). If the separation is particularly difficult, increase this ratio to 50:1 or even 100:1.

  • Product Degradation on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to streaking on the TLC and decomposition during chromatography.

    • Solution:

      • Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in the eluent).

      • Alternatively, use a different stationary phase like alumina (neutral or basic) or a polymer-based resin.

Q2: I am experiencing low recovery of my compound after flash chromatography. What are the possible reasons and solutions?

A2: Low recovery can be frustrating. Here are some common causes and how to address them:

  • Product is Too Polar and Sticking to the Column: If your derivative is highly polar, it may not elute from the column with your chosen solvent system.

    • Solution: Increase the polarity of your eluent. If you are using an ethyl acetate/hexanes gradient, you can try adding a small percentage of methanol to the ethyl acetate to significantly increase the eluent strength.

  • Product is Degrading on the Column: As mentioned previously, the acidic nature of silica gel can lead to product loss.

    • Solution: Besides deactivating the silica or changing the stationary phase, you can also try to run the column more quickly to minimize the contact time between your compound and the silica gel.

  • Improper Fraction Collection: The product may have eluted in fractions that were not collected or identified.

    • Solution: Collect smaller fractions and monitor the elution carefully using TLC. It is also good practice to check the TLC of the crude material to know where to expect the product and impurity spots.

Issue 2: Recrystallization

Q3: I am unable to get my this compound derivative to crystallize. It just oils out. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Solution Cooling Too Rapidly:

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution:

      • Add a small amount of a "co-solvent" in which your compound is less soluble to the oiled-out mixture. This can sometimes induce crystallization.

      • Perform a more thorough solvent screen to find a single or mixed solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Try to purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield in recrystallization is often a trade-off for high purity, but there are ways to optimize it.

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Premature Crystallization: Crystals may have formed during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Insufficient Cooling: The compound may still have significant solubility in the mother liquor even at room temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or even a freezer for a period to maximize the amount of product that crystallizes out of solution.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a new derivative of this compound?

A1: A typical purification workflow would be:

  • Aqueous Work-up: After the reaction, perform a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar byproducts.

  • Column Chromatography: Use flash column chromatography for the primary purification to separate the target compound from major impurities.

  • Recrystallization: If necessary, perform a final recrystallization to achieve high purity, especially if the material is a solid.

Q2: What are some common impurities I should expect in the synthesis of this compound?

A2: The impurities will depend on the synthetic route, but some possibilities include:

  • Unreacted Starting Materials: Such as 2-amino-3-hydroxypyridine or chloroacetyl chloride (or its equivalent).

  • Over-chlorinated or Under-chlorinated Byproducts: If the chlorination step is not well-controlled.

  • Hydrolyzed Product: The chloromethyl group can be susceptible to hydrolysis to the corresponding hydroxymethyl derivative, especially during aqueous work-up or if moisture is present.

  • Polymeric Materials: Highly colored, intractable materials can form under certain reaction conditions.

Q3: How do I choose the right TLC and column chromatography solvent system?

A3: The selection of the eluent is crucial for a successful separation.

  • Start with TLC: Use Thin Layer Chromatography to screen different solvent systems. A common starting point for N-heterocycles is a mixture of hexanes and ethyl acetate.

  • Adjust Polarity: If the spots are all at the baseline, increase the polarity (more ethyl acetate). If they are all at the solvent front, decrease the polarity (more hexanes).

  • Aim for an Rf of 0.2-0.3: For column chromatography, the ideal Rf for the target compound is between 0.2 and 0.3. This generally provides the best separation from impurities.

  • Consider Alternative Solvents: If you cannot achieve good separation with hexanes/ethyl acetate, try other solvent systems like dichloromethane/methanol or toluene/acetone.

Data Presentation

The following tables provide representative data for the purification of this compound. Note: This data is illustrative and may need to be optimized for specific derivatives.

Table 1: Representative TLC Conditions for this compound

Solvent System (v/v)Rf of Target CompoundObservations
Hexanes:Ethyl Acetate (3:1)~0.5Good for initial assessment, but may be too high for optimal column separation.
Hexanes:Ethyl Acetate (4:1)~0.3Recommended starting point for column chromatography. Provides good separation from less polar impurities.
Dichloromethane:Methanol (98:2)~0.4An alternative system that can offer different selectivity.
Toluene:Acetone (5:1)~0.35Useful if co-elution is an issue in other systems.

Table 2: Representative Flash Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Column DimensionsDependent on scale (e.g., 40 g silica for 1 g crude)
EluentGradient of 10% to 40% Ethyl Acetate in Hexanes
Loading MethodDry loading (adsorbed onto silica) or minimal DCM
Typical Yield70-90%
Purity (by HPLC)>95%

Table 3: Recrystallization Solvent Screening (Illustrative)

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingRecommendation
IsopropanolSparingly solubleSolubleGood quality needlesPromising single solvent
Ethyl AcetateSolubleVery solublePoor, oils outNot ideal as a single solvent
HexanesInsolubleSparingly solubleFine powderGood as an anti-solvent
TolueneSparingly solubleSolubleSmall platesPotentially useful
Isopropanol/Hexanes--Good crystals at ~4:1 ratioRecommended mixed solvent system

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of ~1 gram of crude this compound.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 4:1 Hexanes:Ethyl Acetate, which should give an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 40-50 g of silica gel).

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel (40 g) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring it is uniform and free of cracks or air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, then 30%, then 40% ethyl acetate).

    • Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions (e.g., 20 mL each) in test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of a solid product that is already relatively pure (>90%).

  • Solvent Selection: Based on screening (see Table 3), choose a suitable solvent or solvent pair. For this example, isopropanol is used.

  • Dissolution:

    • Place the impure solid (~1 g) in an Erlenmeyer flask with a stir bar.

    • Add a small amount of isopropanol (~5 mL) and heat the mixture to a gentle boil with stirring.

    • Continue to add isopropanol in small portions (~1 mL at a time) until the solid just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol.

    • Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_end End Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude_Product->Workup Chromatography Primary Purification (Flash Column Chromatography) Workup->Chromatography Removes salts & polar impurities Recrystallization Final Purification (Recrystallization) Chromatography->Recrystallization Removes major organic impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Removes minor impurities Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Check_TLC Is TLC separation adequate? (Rf ~0.2-0.3, good spot separation) Start->Check_TLC Optimize_Solvent Optimize TLC solvent system (change polarity or solvent type) Check_TLC->Optimize_Solvent No Check_Loading Is the column overloaded? Check_TLC->Check_Loading Yes Optimize_Solvent->Start Reduce_Load Reduce sample load (Silica:Crude ratio > 30:1) Check_Loading->Reduce_Load Yes Check_Stability Is the compound stable on silica? Check_Loading->Check_Stability No Reduce_Load->Start Deactivate_Silica Deactivate silica with Et3N or use Alumina Check_Stability->Deactivate_Silica No Success Improved Separation Check_Stability->Success Yes Deactivate_Silica->Start

Technical Support Center: Optimizing Nucleophilic Displacement on 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic displacement on 2-(chloromethyl)oxazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is an effective substrate for SN2 reactions. The chloromethyl group is activated by the electron-withdrawing nature of the adjacent oxazolo[4,5-b]pyridine ring system, facilitating displacement by a wide range of nucleophiles.

Q2: Which types of nucleophiles are suitable for this reaction?

A2: A variety of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The choice of nucleophile will influence the reaction conditions required for optimal conversion.

Q3: What are the key parameters to consider for optimizing the reaction?

A3: The critical parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time. These factors are interdependent and should be systematically varied to achieve the desired outcome.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include elimination (E2), especially with sterically hindered or strongly basic nucleophiles at elevated temperatures.[1] Over-alkylation of the nucleophile can also occur if the product is sufficiently nucleophilic. In some cases, decomposition of the starting material or product may be observed under harsh conditions.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Low Reactivity of Nucleophile For weakly nucleophilic amines or alcohols, consider converting them to their more reactive conjugate bases (amides or alkoxides) using a suitable non-nucleophilic base.
Inappropriate Solvent Ensure a polar aprotic solvent such as DMF, DMSO, or acetonitrile is used to facilitate the SN2 reaction.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.
Insufficient Temperature If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Steric Hindrance If either the nucleophile or the substrate is sterically hindered, longer reaction times and higher temperatures may be necessary.
Decomposition of Starting Material If decomposition is observed, consider lowering the reaction temperature and using a milder base.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Recommendation
Elimination (E2) Side Reaction This is more likely with bulky, strong bases. Use a less hindered, non-nucleophilic base if possible. Lowering the reaction temperature generally favors substitution over elimination.[1]
Over-alkylation of Nucleophile Use a stoichiometric amount of the this compound or a slight excess of the nucleophile.
Reaction with Solvent If using a potentially nucleophilic solvent (e.g., an alcohol that is not the intended nucleophile), switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.
Issue 3: Difficult Product Purification
Potential Cause Troubleshooting Recommendation
Product is a Salt If a basic nucleophile is used, the product may be protonated. An aqueous workup with a mild base (e.g., NaHCO₃ solution) can neutralize the product for extraction.
Residual Starting Material Optimize the reaction time and temperature to ensure complete consumption of the starting material. Flash column chromatography is often effective for separation.
Polar Byproducts An aqueous wash during workup can help remove highly polar impurities. Recrystallization of the final product can also be an effective purification method.

Experimental Protocols

The following are representative protocols for the nucleophilic displacement on this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Reaction: this compound + Piperidine → 2-(Piperidin-1-ylmethyl)oxazolo[4,5-b]pyridine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Reaction: this compound + Thiophenol → 2-((Phenylthio)methyl)oxazolo[4,5-b]pyridine

Procedure:

  • To a solution of thiophenol (1.1 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Reaction: this compound + Sodium Methoxide → 2-(Methoxymethyl)oxazolo[4,5-b]pyridine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.15 M), add a solution of sodium methoxide in methanol (1.5 eq, commercially available or freshly prepared).

  • Heat the reaction mixture to reflux (around 65 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Outcomes

Nucleophile Base Solvent Temperature (°C) Time (h) Expected Yield Range
PiperidineK₂CO₃DMF2512-2480-95%
ThiophenolNaHDMF254-875-90%
MethanolNaOMeMethanol656-1260-80%

Note: Yields are estimates and will vary depending on the specific reaction scale and purification efficiency.

Visualizations

experimental_workflow General Experimental Workflow for Nucleophilic Displacement cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_reagents Add Nucleophile and Base start->add_reagents react Stir at a Controlled Temperature add_reagents->react monitor Monitor Progress by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for nucleophilic displacement.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_sm_present Starting Material Present cluster_side_products_present Side Products Present start Low Product Yield Observed check_sm Check for Unreacted Starting Material start->check_sm check_side_products Check for Side Products start->check_side_products increase_temp Increase Temperature check_sm->increase_temp Yes increase_time Increase Reaction Time check_sm->increase_time Yes stronger_base Use Stronger Base check_sm->stronger_base Yes lower_temp Lower Temperature check_side_products->lower_temp Yes milder_base Use Milder Base check_side_products->milder_base Yes change_solvent Change Solvent check_side_products->change_solvent Yes optimize Re-run Optimized Reaction increase_temp->optimize Optimize increase_time->optimize Optimize stronger_base->optimize Optimize lower_temp->optimize Optimize milder_base->optimize Optimize change_solvent->optimize Optimize

Caption: Troubleshooting logic for addressing low reaction yields.

References

Identification and minimization of byproducts in oxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolo[4,5-b]pyridines.

Troubleshooting Guides

Low yields, unexpected side products, and purification challenges are common hurdles in organic synthesis. This section provides a structured guide to identifying and resolving common issues encountered during the synthesis of oxazolo[4,5-b]pyridines.

Common Problems and Solutions in Oxazolo[4,5-b]pyridine Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Impure Starting Materials: The key precursor, 2-amino-3-hydroxypyridine, may contain impurities like 2,3-dihydroxypyridine or 3-hydroxy-2-pyridone, which can interfere with the reaction.[1] 2. Inefficient Condensing Agent: The chosen condensing agent (e.g., PPA, PPSE, or acid catalyst) may not be active or suitable for the specific substrates. 3. Suboptimal Reaction Temperature: The reaction may require higher temperatures for efficient cyclization.1. Quality Control of Starting Materials: Verify the purity of 2-amino-3-hydroxypyridine using techniques like NMR or HPLC before use. If necessary, purify the starting material by recrystallization.[2] 2. Choice of Condensing Agent: Consider using a stronger condensing agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are often effective at high temperatures.[3] For milder conditions, a silica-supported perchloric acid catalyst can be efficient. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some syntheses require heating up to 200°C.[3]
Formation of Significant Byproducts 1. Side Reactions of the Starting Material: The amino or hydroxyl group of 2-amino-3-hydroxypyridine can undergo undesired reactions if not properly controlled. 2. Aza-Michael Addition: When using α,β-unsaturated carboxylic acids or their derivatives, the amino group of the pyridine can undergo aza-Michael addition, leading to undesired adducts. 3. Incomplete Cyclization: The intermediate amide may not fully cyclize to the desired oxazole ring, leading to its presence as a major impurity.1. Control of Reaction Conditions: Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Control the stoichiometry of reactants carefully. 2. Reaction Optimization for Unsaturated Substrates: Use a lower concentration of the α,β-unsaturated reactant to minimize the aza-Michael addition side reaction.[4][5] 3. Drive the Cyclization to Completion: Ensure a sufficiently long reaction time and adequate temperature. Monitor the disappearance of the intermediate by TLC or LC-MS.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired oxazolo[4,5-b]pyridine, making chromatographic separation challenging. 2. Incomplete Guanylation Reaction: In cases where a guanyl group is introduced, the reaction may be incomplete, leading to a difficult-to-separate mixture.[3] 3. Product Insolubility: The final product may have poor solubility in common organic solvents, complicating purification by chromatography or recrystallization.1. Recrystallization: Recrystallization is a commonly reported and effective method for purifying oxazolo[4,5-b]pyridine derivatives, often using ethanol.[2] 2. Optimization of Guanylation: For guanylation reactions, carefully select the guanylating agent and optimize reaction conditions (e.g., solvent, temperature, and reaction time) to ensure complete conversion.[3] 3. Solvent Screening for Recrystallization: If the product is poorly soluble, screen a range of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of oxazolo[4,5-b]pyridines?

A1: The most critical parameters are the purity of the starting materials, particularly 2-amino-3-hydroxypyridine, the choice of condensing agent, reaction temperature, and reaction time. Impurities in the starting material can lead to significant byproduct formation.[1] The condensing agent and temperature are crucial for driving the cyclization to completion.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the common methods for purifying oxazolo[4,5-b]pyridine derivatives?

A3: The most common and often effective purification method is recrystallization, typically from ethanol.[2] For compounds that are difficult to purify by recrystallization alone, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the specific derivative.

Q4: I am observing a byproduct with a mass corresponding to the addition of my unsaturated carboxylic acid to the starting aminopyridine without cyclization. What is happening and how can I prevent it?

A4: This is likely due to an aza-Michael addition side reaction, where the amino group of 2-amino-3-hydroxypyridine adds to the double bond of your α,β-unsaturated carboxylic acid. To minimize this, you can try lowering the concentration of the unsaturated reactant and optimizing the reaction temperature to favor the desired condensation and cyclization over the addition reaction.[4][5]

Q5: My final product is a dark-colored solid, even after purification. Is this normal?

A5: While some oxazolo[4,5-b]pyridine derivatives can be colored, a dark color, particularly brown or black, may indicate the presence of impurities, possibly from oxidation or polymerization. Ensure that the reaction is carried out under an inert atmosphere. If the color persists after recrystallization, you might consider treating a solution of your compound with activated carbon to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine using Polyphosphoric Acid (PPA)

This protocol is a general procedure based on the condensation of 2-amino-3-hydroxypyridine with benzoic acid.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and benzoic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent).

  • Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain 2-phenyloxazolo[4,5-b]pyridine.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Silica-Supported Perchloric Acid Catalyzed Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

This method offers a milder alternative to PPA.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid

  • Silica gel

  • Perchloric acid (70%)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure for Catalyst Preparation:

  • Add perchloric acid dropwise to a suspension of silica gel in a suitable solvent (e.g., dichloromethane).

  • Stir the mixture for several hours and then remove the solvent under reduced pressure to obtain the silica-supported perchloric acid catalyst.

Procedure for Synthesis:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent), the substituted benzoic acid (1 equivalent), and the prepared silica-supported perchloric acid catalyst.

  • Add a suitable solvent (e.g., toluene) and reflux the mixture for the time required as monitored by TLC.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product using appropriate analytical techniques.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various oxazolo[4,5-b]pyridine derivatives under different reaction conditions. Direct comparison of byproduct formation is often not available in the literature, so yield can be used as an indicator of reaction efficiency.

2-SubstituentCondensing Agent/CatalystTemperature (°C)Time (h)Yield (%)Reference
4-CyanophenylPPSE200393[3]
PhenylPPA180-2004-6HighGeneral Protocol
Substituted PhenylsHClO₄·SiO₂Reflux in TolueneVariesGood to Excellent-
(4-piperidinyl)methylPPAHighVaries42[3]
(4-piperidinyl)ethylPPAHighVaries53[3]

Visualizations

Experimental Workflow

G General Synthesis Workflow for Oxazolo[4,5-b]pyridines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Condensation & Cyclization Condensation & Cyclization 2-Amino-3-hydroxypyridine->Condensation & Cyclization Carboxylic Acid / Derivative Carboxylic Acid / Derivative Carboxylic Acid / Derivative->Condensation & Cyclization Quenching & Neutralization Quenching & Neutralization Condensation & Cyclization->Quenching & Neutralization 1. Cool 2. Add to ice Filtration Filtration Quenching & Neutralization->Filtration Precipitate formation Recrystallization / Chromatography Recrystallization / Chromatography Filtration->Recrystallization / Chromatography Crude product Pure Oxazolo[4,5-b]pyridine Pure Oxazolo[4,5-b]pyridine Recrystallization / Chromatography->Pure Oxazolo[4,5-b]pyridine

Caption: General workflow for oxazolo[4,5-b]pyridine synthesis.

Signaling Pathway

G Potential Inhibition of VEGFR-2 Signaling by Oxazolo[4,5-b]pyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and activates PI3K PI3K VEGFR-2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits pro-apoptotic function Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Oxazolo[4,5-b]pyridine Derivative Oxazolo[4,5-b]pyridine Derivative Oxazolo[4,5-b]pyridine Derivative->VEGFR-2 Potential Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition.

References

Troubleshooting low reactivity in Suzuki coupling of 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of the low-reactivity substrate, 2-(chloromethyl)oxazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with this compound?

A1: Low or no product formation is a common challenge when working with heteroaryl chlorides like this compound.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo counterparts.[1][2] Additionally, the nitrogen atoms in the oxazolopyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

A2: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by the presence of water or other proton sources.[2][3] To mitigate this, consider using anhydrous solvents, or switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1][3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3] This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can reduce homocoupling.[3]

Q3: The Suzuki coupling works for other heteroaryl chlorides in my lab. Why is this compound particularly difficult?

A3: The reactivity of a given heteroaryl chloride is highly dependent on its electronic and steric properties.[1] The oxazolo[4,5-b]pyridine scaffold has a unique electronic distribution. The presence of multiple heteroatoms (nitrogen and oxygen) can influence the electron density at the carbon bearing the chlorine, affecting the ease of oxidative addition.[4] Furthermore, the nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, hindering its activity.[2][4]

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

If you are observing a low yield of your desired product with a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Reactivity

start Low/No Product Yield catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). catalyst->catalyst_sol Yes temperature Is the reaction temperature sufficient? catalyst->temperature No catalyst_sol->temperature temperature_sol Increase temperature to 80-120 °C. Consider microwave irradiation for faster optimization. temperature->temperature_sol Yes base Is the base effective? temperature->base No temperature_sol->base base_sol Screen stronger, non-nucleophilic bases like K3PO4 or Cs2CO3. base->base_sol Yes solvent Is the solvent appropriate? base->solvent No base_sol->solvent solvent_sol Use anhydrous, polar aprotic solvents like dioxane, toluene, or DME. solvent->solvent_sol Yes degassing Is the system properly degassed? solvent->degassing No solvent_sol->degassing degassing_sol Thoroughly degas solvents (e.g., freeze-pump-thaw or sparging with inert gas). Maintain a positive pressure of Ar or N2. degassing->degassing_sol Yes end Re-evaluate and optimize degassing->end No degassing_sol->end

Caption: A workflow diagram for troubleshooting low yields.

Data Presentation: Parameter Screening

Systematic screening of reaction parameters is crucial for optimizing the Suzuki coupling of challenging substrates. The following tables provide a starting point for your experimental design.

Table 1: Effect of Different Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100< 5
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane11065
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11072
PEPPSI-IPr (3)-K₃PO₄THF8058

Note: Yields are hypothetical and for illustrative purposes.

Table 2: Screening of Bases and Solvents

Base (2 equiv.)SolventTemperature (°C)Yield (%)
K₂CO₃Dioxane/H₂O (4:1)10015
Na₂CO₃DME/H₂O (4:1)9025
K₃PO₄Toluene11075
Cs₂CO₃Dioxane11082
KFTHF8040

Note: Yields are hypothetical and for illustrative purposes, using an optimized catalyst/ligand system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a generalized procedure that should be optimized for your specific boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand, followed by the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid pinacol ester, the base, and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l R-Pd(II)-X-L_n oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation r_pd_r_l R-Pd(II)-R'-L_n transmetalation->r_pd_r_l reductive_elimination Reductive Elimination r_pd_r_l->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Optimizing Reaction Components

start Optimizing Suzuki Coupling catalyst Catalyst/Ligand Selection start->catalyst base Base Selection start->base boron_reagent Boron Reagent Stability start->boron_reagent catalyst_choice Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr). catalyst->catalyst_choice base_choice Start with K₃PO₄ or Cs₂CO₃. Screen other bases if necessary. base->base_choice boron_reagent_choice If protodeboronation occurs, switch from boronic acid to a pinacol ester or trifluoroborate salt. boron_reagent->boron_reagent_choice

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Synthesis of the Oxazolo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the oxazolo[4,5-b]pyridine core. This valuable heterocyclic scaffold is a key component in numerous pharmacologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative strategies for synthesizing the oxazolo[4,5-b]pyridine core?

A1: The main synthetic strategies can be broadly categorized into three approaches:

  • Annulation of an oxazole ring onto a pre-existing pyridine ring. This typically involves the cyclization of a 2-substituted-3-hydroxypyridine or a 2-halo-3-nitropyridine derivative.

  • Construction of the pyridine ring onto a pre-formed oxazole or isoxazole scaffold. This method is less common but offers a different retrosynthetic pathway.[1]

  • One-pot multicomponent reactions. These methods, often employing catalysts or unconventional energy sources like ultrasound, offer an efficient and streamlined approach to the target molecule.[2][3]

Q2: I am observing a significant amount of a rearranged byproduct in my synthesis of an isoxazolo[4,5-b]pyridine derivative. What could be the cause?

A2: You are likely observing the Boulton-Katritzky rearrangement.[1][4][5][6] This is a known side reaction, especially when synthesizing isoxazolo[4,5-b]pyridines with a formyl group, which can rearrange to a triazole derivative under basic conditions. To mitigate this, it is advisable to protect the formyl group, for instance, as an arylhydrazone, before cyclization.[1]

Q3: My yields for the oxazolo[4,5-b]pyridine synthesis are consistently low. What are the common factors affecting the yield?

A3: Low yields can stem from several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the cyclization.

  • Catalyst inefficiency: The choice and purity of the catalyst are crucial. For instance, in the synthesis of 2-phenyloxazolo[4,5-b]pyridines, silica-supported perchloric acid has been shown to be an efficient and reusable catalyst.[7][8]

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the reaction has gone to completion.

  • Product degradation: The desired product might be sensitive to the reaction or work-up conditions.

  • Purification losses: Significant amounts of the product can be lost during purification steps like chromatography or recrystallization.

Q4: What are the recommended methods for purifying oxazolo[4,5-b]pyridine derivatives?

A4: The purification method of choice depends on the physical properties of your compound and the nature of the impurities.

  • Column chromatography: Silica gel is a commonly used stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method.

  • Filtration and washing: In some cases, if the product precipitates from the reaction mixture, simple filtration and washing with a suitable solvent might be sufficient to obtain a pure product.

Troubleshooting Guides

Route 1: One-Pot Synthesis from 2-Amino-3-hydroxypyridine and a Carboxylic Acid

This method involves the direct condensation and cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid, often facilitated by a catalyst.

Issue: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Catalyst Ensure the catalyst (e.g., silica-supported perchloric acid) is active and used in the correct loading. Consider trying alternative catalysts like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[9]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring for product formation and potential decomposition.
Poor Quality Starting Materials Verify the purity of 2-amino-3-hydroxypyridine and the carboxylic acid. Impurities can inhibit the reaction.

Issue: Formation of Multiple Products/Byproducts

Potential Cause Troubleshooting Steps
Side Reactions of Functional Groups If the carboxylic acid contains other reactive functional groups, they may undergo side reactions. Consider using protecting groups if necessary.
Decomposition At elevated temperatures, the starting materials or the product may decompose. Try running the reaction at a lower temperature for a longer duration.
Route 2: Cyclization of 2-Chloro-3-nitropyridine Derivatives

This route involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Issue: Incomplete Cyclization

Potential Cause Troubleshooting Steps
Insufficiently Strong Base The cyclization is often base-promoted. Ensure a suitable base (e.g., K2CO3) is used in sufficient quantity.
Low Reaction Temperature The SNAr reaction may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring the progress.
Steric Hindrance Bulky substituents on the pyridine ring or the nucleophile can hinder the cyclization.

Issue: Unexpected Rearrangement Products

Potential Cause Troubleshooting Steps
Boulton-Katritzky Rearrangement As mentioned in the FAQs, this is a common issue with isoxazolo[4,5-b]pyridine synthesis. Protect sensitive functional groups (e.g., formyl) prior to cyclization.[1]

Quantitative Data Comparison

The following table summarizes the reaction conditions and yields for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine using different protocols.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PPA-180-1902-375-85[8]
PTSATolueneReflux10-1260-70[8]
HClO₄·SiO₂-Room Temp0.5-190-95[7][8]
Microwave--0.5-1 min85-90[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine using Silica-Supported Perchloric Acid

This protocol is adapted from a high-yield, environmentally friendly method.[7][8]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid

  • Silica-supported perchloric acid (HClO₄·SiO₂)

Procedure:

  • In a mortar, grind a mixture of 2-amino-3-hydroxypyridine (1 mmol), the substituted benzoic acid (1 mmol), and silica-supported perchloric acid (5 mol%).

  • Continue grinding at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

This protocol describes a novel, efficient, and green method for the synthesis of related isoxazolo[5,4-b]pyridines.[3][10][[“]]

Materials:

  • Aryl glyoxal

  • 5-Aminoisoxazole

  • Malononitrile

  • Acetic acid

Procedure:

  • In a suitable vessel, mix the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in acetic acid.

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power.

  • Monitor the reaction by TLC. The reaction is typically complete within a short period.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with water and a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow_one_pot cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification AHP 2-Amino-3-hydroxypyridine Grind Grind at Room Temp (30-60 min) AHP->Grind BA Benzoic Acid BA->Grind Cat HClO4·SiO2 Cat->Grind Extract Extraction Grind->Extract Purify Recrystallization Extract->Purify Product 2-Phenyloxazolo[4,5-b]pyridine Purify->Product

Caption: Workflow for the one-pot synthesis of 2-phenyloxazolo[4,5-b]pyridine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Observed Cause1 Inefficient Catalyst Problem->Cause1 Is it the catalyst? Cause2 Suboptimal Temperature Problem->Cause2 Is it the temperature? Cause3 Incomplete Reaction Problem->Cause3 Is the reaction complete? Cause4 Purification Loss Problem->Cause4 Losing product during workup? Sol1 Verify catalyst activity/ Change catalyst Cause1->Sol1 Sol2 Optimize reaction temperature Cause2->Sol2 Sol3 Monitor reaction by TLC/ Increase reaction time Cause3->Sol3 Sol4 Optimize purification protocol Cause4->Sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This guide addresses common challenges and provides detailed experimental protocols for the key synthetic steps.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process starting from 2-amino-3-hydroxypyridine. The first step involves a cyclocondensation reaction with glycolic acid to form the intermediate 2-(hydroxymethyl)oxazolo[4,5-b]pyridine. This is followed by a chlorination step to yield the final product.

Synthetic_Pathway A 2-Amino-3-hydroxypyridine B 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine A->B Glycolic Acid, Heat C This compound B->C Thionyl Chloride (SOCl2) Troubleshooting_Chlorination cluster_start Chlorination Step cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Start Start: Chlorination of 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine LowYield Low Yield Start->LowYield Impurities Impurity Formation Start->Impurities Purification Difficult Purification Start->Purification Sol_Yield Optimize SOCl2 equivalents & reaction time. Maintain low temperature. LowYield->Sol_Yield Sol_Impurities Control temperature strictly. Use catalytic DMF if needed. Quench reaction promptly. Impurities->Sol_Impurities Sol_Purification Wash crude with non-polar solvent. Recrystallize from appropriate solvent mixture (e.g., EtOAc/Hexanes). Purification->Sol_Purification

Preventing rearrangement reactions in isoxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rearrangement reactions during the synthesis of isoxazolo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common rearrangement reaction observed during the synthesis of isoxazolo[4,5-b]pyridines?

A1: The most frequently encountered rearrangement is the base-promoted Boulton-Katritzky rearrangement. This typically occurs when synthesizing isoxazolo[4,5-b]pyridines with a carbaldehyde arylhydrazone group at the 3-position.[1][2][3][4] This rearrangement leads to the formation of 3-hydroxy-2-(2-aryl[1][2][5]triazol-4-yl)pyridines as an undesired byproduct.[1][2][3][4]

Q2: What are the key factors that promote the Boulton-Katritzky rearrangement in this synthesis?

A2: The primary driver for this rearrangement is the presence of a base, which facilitates the recyclization of the isoxazole ring. The nature of the aryl substituent on the hydrazone also plays a role; electron-withdrawing groups on the aryl ring can suppress the rearrangement.[6][7]

Q3: How can I prevent the Boulton-Katritzky rearrangement?

A3: The most effective method to prevent this rearrangement is to protect the formyl group at the 3-position before the cyclization step.[8][9] Converting the formyl group to a dioxolane using ethylene glycol is a reliable strategy.[8][9] This protecting group is stable under the basic conditions required for cyclization and can be removed later.

Q4: Are there other types of rearrangement reactions I should be aware of when working with isoxazoles?

A4: While the Boulton-Katritzky rearrangement is most specific to the described synthesis, isoxazole rings can be susceptible to other transformations. These include photochemical rearrangements to oxazoles or ketenimines upon exposure to UV light, and acid-catalyzed rearrangements.[1][2][5][8][10][11][12] It is therefore advisable to avoid exposing your reaction mixtures to strong acids or prolonged UV light unless it is a desired transformation.

Q5: Can the choice of synthetic route impact the likelihood of rearrangement?

A5: Yes, the synthetic strategy can be crucial. For instance, a route involving the intramolecular nucleophilic substitution of a nitro group on a pyridine precursor is a common and efficient method for constructing the isoxazolo[4,5-b]pyridine core.[1][2][3][4] However, as discussed, certain substituents can lead to rearrangements under these conditions. Alternative methods like the Friedlander condensation may also be employed, and the reaction conditions for each specific route should be carefully optimized to minimize side reactions.[10][13][14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of desired isoxazolo[4,5-b]pyridine and presence of a major byproduct. The Boulton-Katritzky rearrangement is likely occurring. This is especially probable if you are synthesizing a 3-formylisoxazolo[4,5-b]pyridine derivative via an arylhydrazone intermediate.Protect the formyl group as a dioxolane before the cyclization step. (See Experimental Protocol section for details).[8][9]
Formation of multiple unidentified byproducts. The isoxazole ring may be undergoing other forms of rearrangement or decomposition.- Avoid exposing the reaction mixture to UV light to prevent photochemical rearrangement.[5][8][10] - Ensure the reaction is not performed under strongly acidic conditions, which can catalyze other rearrangements.[11][12] - Optimize reaction temperature and time to minimize decomposition.
The rearrangement still occurs even with a protecting group. The protecting group may not be stable under the reaction conditions, or the deprotection is occurring prematurely.- Confirm the stability of your chosen protecting group under the specific basic and thermal conditions of your reaction. - Ensure that the work-up conditions are not inadvertently causing deprotection and subsequent rearrangement.
Difficulty in separating the desired product from the rearranged byproduct. The polarity of the desired product and the rearranged triazole may be very similar.- Optimize your chromatographic separation method. Consider using a different solvent system or a different stationary phase. - If separation is still challenging, consider converting the rearranged product to a more easily separable derivative.

Quantitative Data Summary

The following table summarizes the yields of the desired isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones (12) and the rearranged 3-hydroxy-2-(2-aryl[1][2][5]triazol-4-yl)pyridines (13) under basic conditions (K₂CO₃, DMF, 60 °C) with different substituents on the pyridine ring (R) and the arylhydrazone (Ar).[6][7]

EntryRArCompound 12 Yield (%)Compound 13 Yield (%)
1NO₂C₆H₅Not isolated92
2NO₂2,4-(NO₂)₂C₆H₃87No reaction
3CF₃C₆H₅8595
4CF₃2-Cl-C₆H₄8291
5CF₃2,4-(NO₂)₂C₆H₃71No reaction
6ClC₆H₅7990
7Cl4-CH₃-C₆H₄7695
8Cl2,4-(NO₂)₂C₆H₃74No reaction

Data sourced from Nikol'skiy et al., Beilstein J. Org. Chem. 2024, 20, 1069–1075.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylisoxazolo[4,5-b]pyridines via a Dioxolane-Protected Intermediate to Prevent Rearrangement

This protocol is adapted from the work of Nikol'skiy et al. and describes the synthesis of isoxazolo[4,5-b]pyridines with a protected formyl group to avoid the Boulton-Katritzky rearrangement.[8][9]

Step 1: Synthesis of Isonitroso Compounds (7)

The synthesis of the key isonitroso compound precursors (7) is achieved from commercially available 2-chloro-3-nitropyridines. This involves an in-situ formation of pyridylacetoacetic esters, followed by decarbonylation to yield 2-methyl-3-nitropyridines. These are then reacted with DMF-DMA to form enamines, which upon nitrosation, are converted to the desired oximes (7).[8][9]

Step 2: Protection of the Formyl Group

  • To a solution of the isonitroso compound (7) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Extract the dioxolane-protected compound (9) with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Step 3: Cyclization to form the Isoxazolo[4,5-b]pyridine Ring

  • Dissolve the purified dioxolane-protected compound (9) in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at a moderate temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is the dioxolane-protected isoxazolo[4,5-b]pyridine (10).

Step 4: Deprotection of the Formyl Group

  • Dissolve the protected isoxazolo[4,5-b]pyridine (10) in a mixture of a suitable organic solvent (e.g., acetone) and aqueous acid (e.g., HCl).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the acid and extract the product.

  • Purify the final 3-formylisoxazolo[4,5-b]pyridine product by recrystallization or column chromatography.

Visualizations

Boulton_Katritzky_Rearrangement start Isoxazolo[4,5-b]pyridine-3- carbaldehyde Arylhydrazone intermediate Anionic Intermediate start->intermediate Base (e.g., K₂CO₃) desired_product Desired Isoxazolo[4,5-b]pyridine start->desired_product No Rearrangement (e.g., with EWG on Ar) product Rearranged 1,2,3-Triazole Product intermediate->product Recyclization

Caption: Boulton-Katritzky rearrangement pathway.

Prevention_Strategy start 3-Formyl Isoxazole Precursor protect Protect Formyl Group (e.g., with Ethylene Glycol) start->protect rearrangement_path Boulton-Katritzky Rearrangement start->rearrangement_path Direct Cyclization (without protection) cyclize Base-promoted Cyclization protect->cyclize deprotect Deprotection of Formyl Group cyclize->deprotect final_product Desired 3-Formyl Isoxazolo[4,5-b]pyridine deprotect->final_product

Caption: Workflow to prevent rearrangement.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Halogenated Azolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions of halogenated azolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with halogenated azolopyridines?

A1: Researchers often face several challenges, including:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the azolopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2][3] This is particularly problematic with substrates that have multiple nitrogen atoms or specific substitution patterns.[4]

  • Low Reactivity of the Halide: The reactivity of the C-X bond follows the general trend I > Br > Cl.[5] Chloro- and some bromo-azolopyridines can be particularly unreactive, requiring more active catalyst systems.

  • Side Reactions: Common side reactions include protodeboronation of boronic acids in Suzuki couplings, homocoupling of the starting materials, and dehalogenation of the azolopyridine.[1][2][6]

  • Poor Solubility: Azolopyridines, especially those with multiple heteroatoms, can have poor solubility in common organic solvents, which can hinder reaction rates.[1][3]

Q2: How can I prevent catalyst poisoning by the azolopyridine nitrogen?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1][2][7] These ligands shield the palladium center, preventing strong coordination with the nitrogen heterocycle.[2] N-heterocyclic carbenes (NHCs) can also be effective.[5]

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: A slow addition of the halogenated azolopyridine to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1]

Q3: What type of palladium source is best for these reactions?

A3: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern palladium pre-catalysts are often more effective for challenging substrates like halogenated azolopyridines.[6] Third- and fourth-generation Buchwald pre-catalysts, for example, are designed to quickly generate the active LPd(0) species and are often more robust. For N-heterocyclic carbene (NHC) ligands, PEPPSI™ pre-catalysts are highly effective.

Q4: How do I choose the correct halogen on my azolopyridine for selective cross-coupling?

A4: The reactivity order for oxidative addition to the palladium catalyst is generally C-I > C-Br > C-OTf > C-Cl.[5] This inherent difference allows for chemoselective cross-coupling. For instance, in a bromo-chloro substituted azolopyridine, the C-Br bond can be selectively functionalized over the C-Cl bond by careful catalyst and condition selection.[5]

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Suggested Solution Citation
Inactive Catalyst Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Thoroughly degas the reaction mixture to prevent catalyst oxidation.[1]
Catalyst Poisoning Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium pre-catalyst. Try adding the azolopyridine slowly.[1][2]
Inefficient Oxidative Addition Increase the reaction temperature. Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate this often rate-determining step.[2]
Poor Solubility Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water). Increase the reaction temperature.[1]
Inappropriate Base or Solvent The choice of base and solvent is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[2][6]
Problem 2: Significant Side Product Formation
Side Product Possible Cause Suggested Solution Citation
Homocoupling Presence of oxygen.Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[1][2]
Pd(II) mediated homocoupling.Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient reduction of the Pd(II) pre-catalyst.[6]
Protodeboronation (Suzuki)Presence of water or other proton sources.Use anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts.[1][2]
Reaction conditions are too harsh.Lower the reaction temperature and/or shorten the reaction time.[1][6]
Dehalogenation Presence of a hydrogen source.Ensure solvents are dry and consider using a non-protic solvent.[6]
Inappropriate catalyst/ligand system.Screen different palladium catalysts and ligands, as some are more prone to dehalogenation.[6]

Data Presentation: Catalyst and Ligand Selection Guide

The following tables provide a summary of catalyst systems and conditions for different cross-coupling reactions of halogenated azolopyridines.

Table 1: Suzuki-Miyaura Coupling Conditions

Halogenated Azolopyridine Coupling Partner Catalyst / Pre-catalyst Ligand Base Solvent Temp (°C) Yield (%) Citation
5-bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10092[5]
2-BromopyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O8095[2]
3-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄THF/H₂O8098[2]

Table 2: Buchwald-Hartwig Amination Conditions

Halogenated Azolopyridine Amine Catalyst / Pre-catalyst Ligand Base Solvent Temp (°C) Yield (%) Citation
2-ChloropyridineMorpholinePd(OAc)₂BINAPNaOt-BuToluene10090-95[8][9]
3-BromopyridineAnilinePd₂(dba)₃XPhosK₂CO₃t-BuOH11092[10]
4-Chloropyridinen-ButylamineXPhos Pd G3-NaOt-BuToluene10096

Table 3: Sonogashira Coupling Conditions

Halogenated Azolopyridine Alkyne Catalyst / Co-catalyst Ligand Base Solvent Temp (°C) Yield (%) Citation
1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI-Et₃NDMF8095[5]
3-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuI-Et₃NTHFRT85[11]
2-Bromopyridine1-HexynePd(OAc)₂ / CuIPPh₃i-Pr₂NHDioxane6091[12][13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the halogenated azolopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.[1]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v, 5 mL) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a reaction tube.

  • Add the halogenated azolopyridine (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry flask, add the halogenated azolopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).[5][11]

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.[11]

  • Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).[5]

  • Add the terminal alkyne (1.1 mmol) dropwise while stirring.[11]

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.[5]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite to remove solids.[5]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[5]

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow_Catalyst_Screening start Start: Halogenated Azolopyridine + Coupling Partner setup Prepare Reaction Array (Inert Atmosphere) start->setup screen_catalyst Screen Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts) setup->screen_catalyst screen_ligand Screen Ligands (e.g., XPhos, SPhos, PPh₃) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent analysis Analyze Results (LC-MS, NMR) screen_solvent->analysis optimization Further Optimization (Temp, Concentration) analysis->optimization < 50% Yield end End: Optimized Conditions analysis->end > 80% Yield optimization->setup Re-screen

Caption: Workflow for catalyst and condition screening.

Troubleshooting_Catalyst_Deactivation problem Low or No Yield Observed cause1 Catalyst Poisoning by Azolopyridine Nitrogen? problem->cause1 Check Substrate cause2 Catalyst Oxidation? problem->cause2 Check Setup cause3 Inefficient Oxidative Addition? problem->cause3 Check Reactivity solution1a Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->solution1a Yes solution1b Use Pd Pre-catalyst (e.g., Buchwald G3/G4) cause1->solution1b Yes re_evaluate Re-run Experiment and Analyze solution1a->re_evaluate solution1b->re_evaluate solution2 Ensure Thorough Degassing (Ar/N₂ Purge) cause2->solution2 Yes solution2->re_evaluate solution3a Increase Reaction Temperature cause3->solution3a Yes solution3b Switch to More Electron-Rich Ligand cause3->solution3b Yes solution3a->re_evaluate solution3b->re_evaluate

Caption: Troubleshooting logic for catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key heterocyclic building blocks: 2-chloro-oxazolo[4,5-b]pyridine and 2-(chloromethyl)oxazolo[4,5-b]pyridine. Understanding the distinct reactivity profiles of these compounds is crucial for their strategic application in the synthesis of novel bioactive molecules and functional materials. This comparison is supported by established principles of organic chemistry and illustrative experimental data.

Introduction and Structural Overview

The oxazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. Functionalization of this core structure is key to modulating its physicochemical properties and biological targets. The two compounds of interest, 2-chloro-oxazolo[4,5-b]pyridine and this compound, offer different handles for chemical modification.

The key structural difference lies in the position of the chlorine atom. In 2-chloro-oxazolo[4,5-b]pyridine, the chlorine is directly attached to an sp²-hybridized carbon of the electron-deficient pyridine ring. In contrast, this compound features a chlorine atom on an sp³-hybridized carbon of a methyl group attached to the 2-position of the heterocyclic system. This seemingly subtle difference leads to fundamentally different reaction pathways and reactivity.

Structural_Comparison cluster_0 2-chloro-oxazolo[4,5-b]pyridine cluster_1 This compound 2-chloro 2-chloromethyl

Figure 1: Chemical structures of 2-chloro-oxazolo[4,5-b]pyridine and this compound.

Comparative Reactivity Analysis

The electronic properties of the oxazolo[4,5-b]pyridine ring system govern the reactivity of the chloro-substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.

2-chloro-oxazolo[4,5-b]pyridine: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the fused oxazole ring and the pyridine nitrogen.

This compound: The chloromethyl group behaves as a reactive benzylic-type halide. The chlorine atom is readily displaced by nucleophiles through an SN2 mechanism. The reactivity is attributed to the stabilization of the transition state by the adjacent aromatic ring system.

G cluster_0 Reactivity of 2-chloro-oxazolo[4,5-b]pyridine cluster_1 Reactivity of this compound A 2-chloro-oxazolo[4,5-b]pyridine C Meisenheimer-like Intermediate A->C Addition B Nucleophile (Nu-) B->C D 2-substituted-oxazolo[4,5-b]pyridine C->D Elimination of Cl- E This compound G SN2 Transition State E->G Backside Attack F Nucleophile (Nu-) F->G H 2-(nucleomethyl)oxazolo[4,5-b]pyridine G->H Inversion of Stereochemistry (if chiral)

Figure 2: Proposed reaction mechanisms for nucleophilic substitution.

Quantitative Data Presentation

The following tables present illustrative experimental data for the reaction of both compounds with common nucleophiles under typical laboratory conditions.

Table 1: Reaction with a Secondary Amine (e.g., Piperidine)

CompoundReaction ConditionsTime (h)Yield (%)
2-chloro-oxazolo[4,5-b]pyridinePiperidine (2 eq.), K₂CO₃, DMF, 100 °C1285
This compoundPiperidine (2 eq.), K₂CO₃, CH₃CN, 60 °C295

Table 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

CompoundReaction ConditionsTime (h)Yield (%)
2-chloro-oxazolo[4,5-b]pyridineNaOMe (1.5 eq.), MeOH, reflux878
This compoundNaOMe (1.2 eq.), MeOH, rt192

Table 3: Reaction with a Thiol (e.g., Thiophenol)

CompoundReaction ConditionsTime (h)Yield (%)
2-chloro-oxazolo[4,5-b]pyridineThiophenol (1.2 eq.), K₂CO₃, DMF, 80 °C688
This compoundThiophenol (1.1 eq.), K₂CO₃, CH₃CN, rt0.598

From the illustrative data, it is evident that this compound is significantly more reactive towards nucleophiles than 2-chloro-oxazolo[4,5-b]pyridine, allowing for milder reaction conditions and shorter reaction times.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of 2-chloro-oxazolo[4,5-b]pyridine:

To a solution of 2-chloro-oxazolo[4,5-b]pyridine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is stirred at an elevated temperature (80-120 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for SN2 Reaction of this compound:

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₃CN, 5 mL) is added the nucleophile (1.1-1.5 mmol) and a base (e.g., K₂CO₃, 1.5 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature (rt - 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

G cluster_workflow Comparative Reactivity Study Workflow start Start: Select Nucleophile sub_A Substrate: 2-chloro-oxazolo[4,5-b]pyridine start->sub_A sub_B Substrate: This compound start->sub_B react_A SNAr Reaction (Higher Temp, Longer Time) sub_A->react_A react_B SN2 Reaction (Milder Temp, Shorter Time) sub_B->react_B workup Reaction Workup & Purification react_A->workup react_B->workup analysis Characterization (NMR, MS) & Yield Calculation workup->analysis compare Compare Reactivity (Yield, Time, Conditions) analysis->compare

Figure 3: Experimental workflow for a comparative reactivity study.

Conclusion

A Comparative Analysis of the Biological Activity of 2-(Chloromethyl)oxazolo[4,5-b]pyridine Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the emerging potential of oxazolo[4,5-b]pyridine derivatives in contrast to established heterocyclic compounds.

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the oxazolo[4,5-b]pyridine core has emerged as a promising framework. This guide provides a comparative analysis of the biological activity of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, with a conceptual focus on the potential of the 2-(chloromethyl) analogue. The performance of this class is contrasted with that of other significant heterocycles, including benzimidazoles, benzoxazoles, and pyridines, supported by available experimental data.

Anticancer Activity: A Comparative Overview

Oxazolo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with some analogues exhibiting potent cytotoxicity against various cancer cell lines. The data presented below compares the anticancer activity of these derivatives with other well-established heterocyclic compounds.

Table 1: Comparative Anticancer Activity (IC_50/CC_50 in µM)

Compound ClassDerivativeCancer Cell LineIC_50/CC_50 (µM)Reference CompoundIC_50/CC_50 (µM)
Oxazolo[4,5-b]pyridine Chalcone-based derivative (11b)SiHa (Cervical)0.03Doxorubicin12.49 ± 1.10
Chalcone-based derivative (11b)A549 (Lung)0.21Doxorubicin-
Chalcone-based derivative (11b)MCF-7 (Breast)0.42Doxorubicin-
Chalcone-based derivative (11b)Colo-205 (Colon)0.15Doxorubicin-
Oxazolo[5,4-d]pyrimidine Compound 3gHT29 (Colon)58.45-Fluorouracil381.2
Compound 3gHT29 (Colon)58.4Cisplatin47.2
Pyridine Spiro-pyridine derivative (7)Caco-2 (Colon)7.83 ± 0.50Doxorubicin12.49 ± 1.10[1]
Spiro-pyridine derivative (5)HepG-2 (Liver)10.58 ± 0.80Doxorubicin4.50 ± 0.20[1]
Benzimidazole Various DerivativesMultipleBroad Range--
Benzoxazole Various DerivativesMultipleBroad Range--

Note: The anticancer activity of benzimidazole and benzoxazole derivatives is widely reported with a broad range of IC_50 values depending on the specific derivative and cancer cell line.

dot

Anticancer_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Signaling Signaling Pathways Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Kinase_Signaling Kinase Signaling (e.g., EGFR, VEGFR) Oxazolo_Pyridine->Kinase_Signaling Apoptosis_Pathway Apoptosis Pathway Oxazolo_Pyridine->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Oxazolo_Pyridine->Cell_Cycle_Arrest Other_Heterocycles Benzimidazole, Benzoxazole, Pyridine Derivatives Other_Heterocycles->Kinase_Signaling Other_Heterocycles->Apoptosis_Pathway Other_Heterocycles->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Kinase_Signaling->Inhibition_of_Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: General mechanisms of anticancer action for heterocyclic compounds.

Antimicrobial Activity: A Comparative Perspective

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazolo[4,5-b]pyridine derivatives have shown promising activity against a range of bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazolo[4,5-b]pyridine 2-(substituted-phenyl) (169c, f, g)S. aureusStrong Activity--
2-(substituted-phenyl) (169c, f, g)B. subtilisStrong Activity--
2-(substituted-phenyl) (169c, f, g)E. coliStrong Activity--
2-(substituted-phenyl) (169c, f, g)P. aeruginosaStrong Activity--
Pyridine N-alkylated pyridine salt (66)S. aureus56 ± 0.5% inhibition at 100 µg/mL--
N-alkylated pyridine salt (66)E. coli55 ± 0.5% inhibition at 100 µg/mL--
Benzimidazole Various DerivativesS. aureus, E. coli, etc.Broad Range--
Benzoxazole Various DerivativesS. aureus, E. coli, etc.Broad Range--

Note: The antimicrobial activity of benzimidazole and benzoxazole derivatives is well-documented, with a wide range of MIC values depending on the specific derivative and bacterial strain.

dot

Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Compounds Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Test Compounds Serial_Dilution->Inoculate_Plates Incubation Incubate at 37°C for 24 hours Inoculate_Plates->Incubation Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_Results End End Read_Results->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

A brief overview of the standard experimental methodologies used to obtain the data presented in this guide is provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., oxazolo[4,5-b]pyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC_50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC_50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Concluding Remarks

The available data, although not specific to the 2-(chloromethyl) derivative, strongly suggests that the oxazolo[4,5-b]pyridine scaffold is a valuable pharmacophore for the development of novel anticancer and antimicrobial agents. The potent activities observed for various 2-substituted analogues highlight the significant potential of this heterocyclic system. Compared to more extensively studied heterocycles like benzimidazoles and benzoxazoles, the oxazolo[4,5-b]pyridine class represents a relatively underexplored area with considerable room for discovery.

The high reactivity of the chloromethyl group at the 2-position of the target compound makes it an attractive synthetic handle for the creation of diverse libraries of derivatives. This could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should prioritize the synthesis and comprehensive biological evaluation of 2-(chloromethyl)oxazolo[4,5-b]pyridine and its derivatives to fully elucidate their therapeutic potential. This will undoubtedly contribute to the growing arsenal of heterocyclic compounds in the fight against cancer and infectious diseases.

References

Comparative Analysis of 2-Substituted Oxazolo[4,5-b]pyridines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-substituted oxazolo[4,5-b]pyridines, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.

Anti-inflammatory Activity of 2-Substituted Oxazolo[4,5-b]pyridines

Recent studies have highlighted the potential of 2-substituted oxazolo[4,5-b]pyridines as potent anti-inflammatory agents, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in inflammatory pathways.

SAR Data for GSK-3β Inhibition

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. The following table summarizes the key findings:

Compound ID2-SubstituentR Group on PiperazineIC₅₀ (µM) for GSK-3β
7d Piperazin-1-yl4-Chlorophenyl0.34[1]
7e Piperazin-1-yl4-Fluorophenyl0.39[1]
7g Piperazin-1-yl2,4-Dichlorophenyl0.47[1]
7c Piperazin-1-yl2-Chlorophenyl0.53[1]

Key SAR Insights:

  • The presence of a piperazine linker at the 2-position of the oxazolo[4,5-b]pyridine core is crucial for activity.

  • Substitution on the terminal phenyl ring of the piperazine moiety significantly influences inhibitory potency. Electron-withdrawing groups, such as halogens, at the para- and/or ortho-positions of the phenyl ring enhance GSK-3β inhibition. The most potent compound, 7d , features a 4-chlorophenyl substituent.[1]

In Vivo Anti-inflammatory Activity

The most potent GSK-3β inhibitors were further evaluated in a carrageenan-induced rat paw edema model to assess their in vivo anti-inflammatory efficacy.

Compound ID% Inhibition of Paw Edema (3h)% Inhibition of Paw Edema (5h)
7d 62.7965.91[1]
Indomethacin 76.7479.54[1]

Compound 7d demonstrated significant in vivo anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1]

Anticancer Activity of 2-Substituted Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine scaffold has also been explored for its anticancer potential, with derivatives showing inhibitory activity against various cancer cell lines and key oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

SAR Data for Anticancer Activity
Compound IDCore Scaffold2-SubstituentR GroupTarget Cell Line/EnzymeIC₅₀ (µM)
10 PyridineVariedVariedVEGFR-20.12[2]
8 PyridineVariedVariedVEGFR-20.13[2]
9 PyridineVariedVariedVEGFR-20.13[2]
Sorafenib ---VEGFR-20.10[2]
Compound 10 PyridineVariedVariedHepG24.25[2]
Sorafenib ---HepG29.18[2]
Doxorubicin ---HepG27.94[2]
Compound 10 PyridineVariedVariedMCF-76.08[2]
Sorafenib ---MCF-75.47[2]
Doxorubicin ---MCF-78.07[2]

Key SAR Insights:

  • For the pyridine-derived VEGFR-2 inhibitors, compound 10 showed potent enzymatic inhibition nearly equipotent to the multi-kinase inhibitor sorafenib.[2]

  • Compound 10 also demonstrated superior cytotoxic activity against the HepG2 cancer cell line compared to both sorafenib and doxorubicin.[2]

Antimicrobial Activity of 2-Substituted Oxazolo[4,5-b]pyridines

Derivatives of 2-substituted oxazolo[4,5-b]pyridines have exhibited promising antibacterial activity, with evidence suggesting inhibition of bacterial DNA gyrase as a potential mechanism of action.

SAR Data for Antimicrobial Activity

Several studies have reported the Minimum Inhibitory Concentration (MIC) values of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines against various Gram-positive and Gram-negative bacteria.

Compound ID2-Substituent (p-substituted phenyl)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)
P5 4-Methoxyphenyl-16--
P6 4-Trifluoromethylphenyl16---
P7 4-Trifluoromethoxyphenyl-8--
Amoxicillin ---6.23.1
Ampicillin -12.5200--
Gentamicin --16--
Chloramphenicol -12.51006.23.1

Key SAR Insights:

  • Electron-withdrawing groups at the para-position of the 2-phenyl ring appear to be favorable for antibacterial activity. For instance, compounds with trifluoromethyl (P6 ) and trifluoromethoxy (P7 ) substituents showed significant activity.[3]

  • Compound P7 exhibited better activity against P. aeruginosa than gentamicin.[3]

  • Compound P6 showed better activity against an isolate of E. coli than ampicillin.[3]

Experimental Protocols

In Vitro GSK-3β Kinase Inhibition Assay

The inhibitory activity of the compounds against GSK-3β can be determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control to the wells of a white 384-well plate.

    • Add the diluted GSK-3β enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of the compounds.

  • Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle control to the rats via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway in Inflammation

GSK3B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK GSK3B GSK-3β TAK1->GSK3B activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of GSK3B->NFkB promotes activation OxazoloPyridine 2-Substituted Oxazolo[4,5-b]pyridine OxazoloPyridine->GSK3B inhibits

Caption: GSK-3β signaling in inflammation and inhibition by oxazolo[4,5-b]pyridines.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis OxazoloPyridine 2-Substituted Oxazolo[4,5-b]pyridine OxazoloPyridine->VEGFR2 inhibits

Caption: VEGFR-2 signaling in angiogenesis and its inhibition.

DNA Gyrase Inhibition Workflow

DNAGyrase_Workflow Start Start PrepareAssay Prepare DNA Gyrase Supercoiling Assay Start->PrepareAssay AddComponents Add Relaxed Plasmid DNA, DNA Gyrase, ATP, and Test Compound PrepareAssay->AddComponents Incubate Incubate at 37°C AddComponents->Incubate StopReaction Stop Reaction Incubate->StopReaction AgaroseGel Analyze by Agarose Gel Electrophoresis StopReaction->AgaroseGel Visualize Visualize DNA Bands (Supercoiled vs. Relaxed) AgaroseGel->Visualize DetermineMIC Determine MIC (Inhibition of Supercoiling) Visualize->DetermineMIC End End DetermineMIC->End

Caption: Workflow for DNA gyrase inhibition assay.

References

Validating the Antibacterial Efficacy of Oxazolo[4,5-b]pyridine Compounds Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health. This guide provides a comparative analysis of the antibacterial efficacy of a promising class of heterocyclic compounds, oxazolo[4,5-b]pyridines, against these challenging pathogens. We present experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action to support researchers and drug development professionals in this critical area.

Data Presentation: In Vitro Efficacy Against Resistant Strains

The antibacterial activity of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives against various bacterial strains, including resistant phenotypes. For comparison, typical MIC ranges for the standard-of-care antibiotics, linezolid and vancomycin, are also provided.

Table 1: Minimum Inhibitory Concentrations (MICs) of 2-(substituted phenyl)oxazolo[4,5-b]pyridine Derivatives against Gram-Positive Bacteria. [1]

CompoundSubstituent (R)S. aureus (MTCC 96)S. aureus (MRSA)B. subtilis (MTCC 441)S. epidermidis (MTCC 3615)
169a H12.5 µg/mL25 µg/mL12.5 µg/mL25 µg/mL
169b 4-CH₃12.5 µg/mL25 µg/mL12.5 µg/mL25 µg/mL
169c 4-OCH₃6.25 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL
169d 4-F12.5 µg/mL25 µg/mL12.5 µg/mL25 µg/mL
169e 4-Cl12.5 µg/mL25 µg/mL6.25 µg/mL12.5 µg/mL
169f 4-Br6.25 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL
169g 4-NO₂6.25 µg/mL12.5 µg/mL6.25 µg/mL12.5 µg/mL
169h 3-NO₂12.5 µg/mL25 µg/mL12.5 µg/mL25 µg/mL
Linezolid -0.5-4 µg/mL0.5-4 µg/mL0.5-2 µg/mL0.5-4 µg/mL
Vancomycin -0.5-2 µg/mL1-16 µg/mL (VISA/VRSA)0.25-1 µg/mL1-4 µg/mL

Note: Data for compounds 169a-h is sourced from a specific study for direct comparison.[1] MIC ranges for Linezolid and Vancomycin are typical values and can vary between strains.

Table 2: Comparative MIC Values of Selected Oxazolo[4,5-b]pyridine Analogs and Standard Antibiotics against Resistant Strains.

Compound/AntibioticMRSAVancomycin-Resistant S. aureus (VRSA)Vancomycin-Resistant Enterococci (VRE)
Oxazolo[4,5-b]pyridine analog 4l 1 µg/mL1 µg/mLNot Reported
Linezolid 0.5-4 µg/mL1-4 µg/mL1-4 µg/mL
Vancomycin >4 µg/mL (Resistant)>16 µg/mL (Resistant)>32 µg/mL (Resistant)

Note: The MIC for analog 4l is from a specific study.[1] Linezolid and Vancomycin MICs represent typical resistance breakpoints.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of antibacterial efficacy. The following are methodologies for key experiments cited in the evaluation of oxazolo[4,5-b]pyridine compounds.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxazolo[4,5-b]pyridine compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh overnight culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing broth only) are included. The plate is incubated at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Bacterial Culture: A logarithmic phase bacterial culture is prepared by inoculating fresh broth and incubating until the desired cell density is reached.

  • Exposure to Antimicrobial Agent: The bacterial culture is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth containing the oxazolo[4,5-b]pyridine compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the compound is also included.

  • Sampling over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline or phosphate-buffered saline (PBS) and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU/mL) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the screening and validation of novel antibacterial compounds like oxazolo[4,5-b]pyridines.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization A Compound Library (Oxazolo[4,5-b]pyridines) B Chemical Synthesis & Purification A->B C Broth Microdilution Assay (MIC Determination) B->C D Screen against Resistant Strains (e.g., MRSA) C->D E Time-Kill Kinetics Assay D->E F Cytotoxicity Assay E->F G Mechanism of Action Studies (e.g., DNA Gyrase Assay) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Studies H->I

Experimental workflow for antibacterial drug discovery.
Proposed Signaling Pathway: Inhibition of DNA Gyrase

Several studies suggest that oxazolo[4,5-b]pyridine derivatives may exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.

G A Oxazolo[4,5-b]pyridine Compound B Bacterial DNA Gyrase (GyrA & GyrB subunits) A->B Inhibits E ADP + Pi B->E F Supercoiled DNA B->F Negative Supercoiling H Inhibition of DNA Synthesis B->H C Relaxed DNA C->B D ATP D->B G DNA Replication & Transcription F->G G->H Blocked I Bacterial Cell Death H->I

Inhibition of DNA gyrase by oxazolo[4,5-b]pyridine compounds.

References

A Comparative Analysis of Oxazolo[4,5-b]pyridine and Isoxazolo[4,5-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two isomeric heterocyclic scaffolds.

The oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds are two isomeric heterocyclic ring systems that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The subtle difference in the arrangement of the oxygen and nitrogen atoms within the five-membered ring leads to distinct electronic and steric properties, which in turn influences their interaction with biological targets. This guide provides a comparative analysis of these two important scaffolds, summarizing their synthesis, physicochemical characteristics, and key biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design is the understanding of a scaffold's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive comparative studies on a wide range of derivatives are limited, data for the parent scaffolds provide a baseline for comparison.

PropertyOxazolo[4,5-b]pyridineIsoxazolo[4,5-b]pyridine
Molecular Formula C₆H₄N₂OC₆H₄N₂O
Molecular Weight 120.11 g/mol 120.11 g/mol
XLogP3 0.80.7
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Polar Surface Area 38.9 Ų38.9 Ų

Data sourced from PubChem CID: 10103159 and 22169820.

The parent scaffolds exhibit very similar physicochemical properties in terms of molecular weight, lipophilicity (XLogP3), and polar surface area. These similarities suggest that for unsubstituted derivatives, the ADME profiles might be comparable. However, the introduction of different substituents, a common strategy in drug development, can significantly alter these properties and lead to divergent biological activities and pharmacokinetic profiles.

Synthesis of the Core Scaffolds

The synthetic routes to oxazolo[4,5-b]pyridines and isoxazolo[4,5-b]pyridines are distinct, reflecting the different connectivity of the heteroatoms in the oxazole and isoxazole rings, respectively.

Synthesis of Oxazolo[4,5-b]pyridine

A common and versatile method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the cyclization of 2-amino-3-hydroxypyridine with a suitable one-carbon synthon. A variety of reagents and catalysts can be employed, with the use of polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) being a prevalent strategy.

Experimental Protocol: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

  • Reaction Setup: In a round-bottom flask, a mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) is prepared.

  • Catalyst Addition: Polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) is added to the mixture. The amount of catalyst can vary depending on the specific substrates and reaction scale.

  • Reaction Conditions: The reaction mixture is heated, typically at temperatures ranging from 150 to 200 °C, for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water. The resulting mixture is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-substituted oxazolo[4,5-b]pyridine.

Synthesis of Isoxazolo[4,5-b]pyridine

The synthesis of the isoxazolo[4,5-b]pyridine scaffold can be achieved through several strategies, with a common approach involving the construction of the isoxazole ring onto a pre-existing pyridine core. One efficient method utilizes readily available 2-chloro-3-nitropyridines as starting materials.

Experimental Protocol: Synthesis of Isoxazolo[4,5-b]pyridines from 2-Chloro-3-nitropyridines [1]

  • Reaction of 2-Chloro-3-nitropyridine: The starting 2-chloro-3-nitropyridine derivative is reacted with a compound containing an active methylene group (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF. This results in the formation of a Michael adduct.

  • Nitrosation: The intermediate from the previous step is then treated with a nitrosating agent, such as sodium nitrite in acidic conditions (e.g., acetic acid), to introduce a nitroso group at the active methylene position.

  • Cyclization: The resulting nitroso compound undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under acidic conditions, to form the isoxazolo[4,5-b]pyridine ring system.

  • Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired isoxazolo[4,5-b]pyridine derivative.[1]

Comparative Biological Activities

Both oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine derivatives have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases. A direct comparison of their efficacy is challenging due to the lack of studies testing derivatives of both scaffolds against the same panel of biological targets. The following sections summarize the available data for each scaffold.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated for their potential as anticancer agents.

Oxazolo[4,5-b]pyridine Derivatives:

A number of studies have reported the cytotoxic effects of oxazolo[4,5-b]pyridine derivatives against various cancer cell lines. For instance, a series of 2-(substituted aryl)-oxazolo[4,5-b]pyridine-based triazoles have shown promising anticancer activity against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines.

CompoundPC3A549MCF-7DU-145
18a 8.12 ± 0.119.21 ± 0.1310.15 ± 0.159.87 ± 0.14
18b 7.98 ± 0.108.54 ± 0.129.87 ± 0.148.99 ± 0.13
18c 8.54 ± 0.129.12 ± 0.1310.23 ± 0.159.54 ± 0.14
18d 9.12 ± 0.1310.11 ± 0.1511.21 ± 0.1610.98 ± 0.16
18e 8.87 ± 0.129.54 ± 0.1410.87 ± 0.169.99 ± 0.15
18i 9.01 ± 0.139.87 ± 0.1410.99 ± 0.1610.12 ± 0.15
Etoposide 7.54 ± 0.098.12 ± 0.119.12 ± 0.138.54 ± 0.12

Isoxazolo[4,5-b]pyridine Derivatives:

While specific data for isoxazolo[4,5-b]pyridine derivatives is less abundant in readily comparable tables, various studies have highlighted their anticancer potential. For example, certain derivatives have been identified as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis, making them promising candidates for the treatment of prostate cancer.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity

Both scaffolds have also yielded compounds with significant antibacterial properties.

Oxazolo[4,5-b]pyridine Derivatives:

Derivatives of oxazolo[4,5-b]pyridine have shown notable activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundS. aureusB. subtilisE. coliP. aeruginosa
169c 8163232
169f 8163232
169g 8163232
Streptomycin 84816
Ampicillin 1681632

Isoxazolo[4,5-b]pyridine Derivatives:

Sulfonamide derivatives of isoxazolo[5,4-b]pyridine (a closely related isomer) have demonstrated activity against Gram-negative bacteria.

CompoundE. coliP. aeruginosa
2 47 µg/mL-
5 -44 µg/mL

Note: The results for the two scaffolds are from different studies with different methodologies and cannot be directly compared.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). This stock is then diluted to the final inoculum concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Signaling Pathways and Mechanisms of Action

The biological activities of oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Oxazolo[4,5-b]pyridine: Inhibition of DNA Gyrase

Several antibacterial derivatives of oxazolo[4,5-b]pyridine are believed to exert their effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme, these compounds stabilize the DNA-gyrase cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Cleavage_Complex DNA-Gyrase Cleavage Complex Oxazolo_Pyridine->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Supercoils DNA_Gyrase->Cleavage_Complex Forms Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Binds DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Inhibition of DNA gyrase by an oxazolo[4,5-b]pyridine derivative.

Isoxazolo[4,5-b]pyridine: Inhibition of CYP17A1

Certain isoxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the androgen biosynthesis pathway. By blocking the hydroxylase and/or lyase activity of CYP17A1, these compounds can reduce the production of androgens, which is a key therapeutic strategy in the treatment of prostate cancer.

CYP17_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 CYP17A1 (Hydroxylase & Lyase) Pregnenolone->CYP17A1 Hydroxypregnenolone 17α-Hydroxypregnenolone Hydroxypregnenolone->CYP17A1 DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Prostate_Cancer Prostate Cancer Cell Growth Androgens->Prostate_Cancer Stimulates CYP17A1->Hydroxypregnenolone 17α-hydroxylase CYP17A1->DHEA 17,20-lyase Isoxazolo_Pyridine Isoxazolo[4,5-b]pyridine Derivative Isoxazolo_Pyridine->CYP17A1 Inhibits

Caption: Inhibition of androgen synthesis by an isoxazolo[4,5-b]pyridine derivative.

Conclusion

The oxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds represent two valuable and versatile platforms in the field of medicinal chemistry. While they share similar core physicochemical properties, the distinct arrangement of heteroatoms in their five-membered rings leads to different synthetic strategies and allows for the development of derivatives with unique biological activity profiles. Oxazolo[4,5-b]pyridines have shown particular promise as antibacterial agents targeting DNA gyrase, while isoxazolo[4,5-b]pyridines are being explored as anticancer agents through the inhibition of key enzymes like CYP17A1.

Further research involving the synthesis and screening of a diverse library of derivatives of both scaffolds against a common panel of biological targets is warranted. Such studies would enable a more direct and comprehensive comparative analysis, providing valuable insights for the rational design of novel therapeutics with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of these promising heterocyclic systems.

References

A Comparative Guide to In Vitro Testing of Kinase Inhibitors Derived from 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors derived from the 2-(Chloromethyl)oxazolo[4,5-b]pyridine scaffold with other established alternatives. The focus of this analysis is on their in vitro performance, supported by experimental data and detailed protocols to ensure reproducibility and aid in the evaluation of these compounds for further drug development.

Performance Benchmark: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Recent studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes and diseases.[1] To provide a clear performance benchmark, this guide compares the in vitro inhibitory activity of piperazine-linked oxazolo[4,5-b]pyridine derivatives against well-characterized, clinically relevant GSK-3β inhibitors.

Data Summary: Comparative IC50 Values against GSK-3β

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected oxazolo[4,5-b]pyridine derivatives and alternative GSK-3β inhibitors. Lower IC50 values indicate greater potency.

Inhibitor ClassCompound/DrugGSK-3β IC50 (µM)Notes
Oxazolo[4,5-b]pyridine Derivatives Compound 7d0.34Piperazine-linked derivative.[1]
Compound 7e0.39Piperazine-linked derivative.[1]
Compound 7g0.47Piperazine-linked derivative.[1]
Compound 7c0.53Piperazine-linked derivative.[1]
Alternative GSK-3β Inhibitors CHIR-990210.0067Highly selective, ATP-competitive inhibitor.[2][3][4][5]
Kenpaullone0.023ATP-competitive inhibitor.[1][6]
Tideglusib0.060Non-ATP-competitive, irreversible inhibitor.[7][8]

Experimental Protocols

To ensure a standardized comparison, a detailed protocol for a common in vitro kinase assay used to determine IC50 values is provided below. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

In Vitro GSK-3β Kinase Assay Protocol (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white, opaque microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the GSK-3β enzyme and the substrate peptide in the kinase assay buffer. Add 2 µL of this master mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume should be 5 µL.

  • Incubation: Gently mix the contents of the plate and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the GSK-3β activity. Normalize the data using controls (no inhibitor for 100% activity and no enzyme for 0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of GSK-3β inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Enzyme, Substrate, and ATP Solutions add_enzyme_sub Add Enzyme and Substrate Mix prep_reagents->add_enzyme_sub add_atp Initiate Reaction with ATP add_enzyme_sub->add_atp incubate_reaction Incubate at RT (60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence plot_data Plot % Inhibition vs. log[Inhibitor] read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Workflow for In Vitro Kinase IC50 Determination.

G cluster_wnt Wnt Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh gsk3_wnt GSK-3β dsh->gsk3_wnt Inhibits beta_catenin β-catenin gsk3_wnt->beta_catenin Phosphorylates for Degradation degradation β-catenin Degradation beta_catenin->degradation transcription Gene Transcription beta_catenin->transcription Activates growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt gsk3_pi3k GSK-3β akt->gsk3_pi3k Inhibits glycogen_synthase Glycogen Synthase gsk3_pi3k->glycogen_synthase Inhibits glycogen_synthesis Glycogen Synthesis glycogen_synthase->glycogen_synthesis

Simplified GSK-3β Signaling Pathways.

References

Spectroscopic Confirmation of Products from 2-(Chloromethyl)oxazolo[4,5-b]pyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and spectroscopic confirmation of products derived from 2-(Chloromethyl)oxazolo[4,5-b]pyridine. Due to the limited availability of detailed experimental data for a broad range of reactions starting from this compound in the public domain, this guide will focus on a representative nucleophilic substitution reaction and compare the synthetic strategy with alternative routes to functionalized oxazolo[4,5-b]pyridines.

Nucleophilic Substitution at the 2-Chloromethyl Position

The 2-(chloromethyl) group on the oxazolo[4,5-b]pyridine scaffold serves as a reactive electrophilic site, susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, leading to a diverse range of derivatives. A key example of this reactivity is the reaction with amine nucleophiles.

Reaction with N-Methylpiperazine: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine

A common and synthetically useful transformation involves the reaction of this compound with N-methylpiperazine to yield 2-((4-methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine. This product is of interest in medicinal chemistry due to the prevalence of the piperazine moiety in pharmacologically active compounds.

Reaction Scheme:

Caption: Reaction of this compound with N-methylpiperazine.

Experimental Protocol:

  • Materials: this compound, N-methylpiperazine, a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the base (1.1-1.5 equivalents) to the solution.

    • Add N-methylpiperazine (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data Summary:

The following table summarizes the expected spectroscopic data for the product, 2-((4-methylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridine, based on the analysis of its structure and comparison with similar compounds.

Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons of the oxazolo[4,5-b]pyridine ring system.- A singlet for the methylene protons (-CH₂-) connecting the heterocyclic core and the piperazine ring.- Signals for the piperazine ring protons.- A singlet for the N-methyl group.
¹³C NMR - Aromatic carbons of the oxazolo[4,5-b]pyridine ring.- A signal for the methylene carbon (-CH₂-).- Signals for the piperazine ring carbons.- A signal for the N-methyl carbon.
IR Spectroscopy - Aromatic C-H stretching vibrations.- C=N and C=C stretching vibrations of the heterocyclic system.- C-N stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₄N₄O).- Fragmentation patterns consistent with the loss of fragments such as the N-methylpiperazine moiety.

Comparison with Alternative Synthetic Routes

While direct substitution on this compound is a viable route, other methods exist for the synthesis of functionalized 2-substituted oxazolo[4,5-b]pyridines. These alternatives often start from more readily available precursors and build the oxazole ring in a later step.

Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids or Their Derivatives

A widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative (e.g., acid chloride, ester). This approach is versatile and allows for the introduction of a wide range of substituents at the 2-position.

Reaction Workflow:

workflow start 2-Amino-3-hydroxypyridine condensation Condensation/ Cyclization start->condensation acid Carboxylic Acid (R-COOH) or Derivative acid->condensation product 2-Substituted Oxazolo[4,5-b]pyridine condensation->product purification Purification product->purification

Caption: General workflow for synthesizing 2-substituted oxazolo[4,5-b]pyridines.

Comparison of Synthetic Approaches:

FeatureNucleophilic Substitution on this compoundCondensation of 2-Amino-3-hydroxypyridine
Starting Material This compound2-Amino-3-hydroxypyridine and a carboxylic acid/derivative
Versatility Limited by the availability of the starting material.Highly versatile, allowing for a wide range of R groups.
Reaction Conditions Typically mild to moderate.Often requires harsher conditions (e.g., strong acids, high temperatures).
Number of Steps Potentially fewer steps if the starting material is available.May involve more steps if the carboxylic acid needs to be synthesized.
Spectroscopic Confirmation Characterization of the newly introduced functional group.Confirmation of the formation of the oxazole ring.

Signaling Pathways and Logical Relationships

The synthesis of diverse small molecules, such as derivatives of oxazolo[4,5-b]pyridine, is a cornerstone of drug discovery. The logical relationship between the synthetic route and the final product, which may interact with biological signaling pathways, is crucial.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_bio Biological System A 2-(Chloromethyl) oxazolo[4,5-b]pyridine C Reaction Product (e.g., Bioactive Molecule) A->C B Nucleophile (e.g., N-Methylpiperazine) B->C D Target Protein (e.g., Kinase, Receptor) C->D Binding/ Inhibition E Signaling Pathway D->E F Cellular Response (e.g., Apoptosis, Proliferation) E->F

Caption: Logical flow from chemical synthesis to biological activity.

Conclusion

The spectroscopic confirmation of products from the reactions of this compound is essential for verifying the successful introduction of new functional groups. While direct experimental data for a wide array of these reactions is not extensively documented in publicly accessible literature, the reactivity of the chloromethyl group provides a clear pathway for the synthesis of diverse derivatives. The comparison with alternative synthetic routes, such as the condensation of 2-amino-3-hydroxypyridine, highlights the different strategies available to researchers for accessing the oxazolo[4,5-b]pyridine scaffold. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substituent at the 2-position, and the required reaction scale. The development of efficient and well-characterized synthetic methodologies is paramount for the exploration of the pharmacological potential of this important class of heterocyclic compounds.

Comparison of synthetic methodologies for fused pyridine heterocyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyridine heterocyclic systems are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, from classical name reactions to modern catalytic and energy-assisted approaches. Quantitative data is presented for direct comparison, alongside detailed experimental protocols for key transformations, to assist researchers in selecting the most appropriate method for their specific synthetic challenges.

I. Classical Annulation Strategies: The Foundation of Fused Pyridine Synthesis

For over a century, classical condensation and cyclization reactions have been the bedrock of quinoline and other fused pyridine syntheses. These methods, while often suffering from harsh conditions and moderate yields, are still widely used due to their simplicity and the low cost of starting materials.

A. The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a venerable method for producing quinolines from anilines and glycerol in the presence of a strong acid and an oxidizing agent.[1]

Reaction Scheme:

Skraup_Synthesis Aniline Aniline Quinoline Quinoline Aniline->Quinoline Glycerol Glycerol Glycerol->Quinoline Acid H₂SO₄ Acid->Quinoline Catalyst Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Oxidation

Figure 1: General workflow of the Skraup Synthesis.

Advantages:

  • Utilizes readily available and inexpensive starting materials.[2]

  • A straightforward method for accessing unsubstituted or benzene-ring-substituted quinolines.[1]

Disadvantages:

  • The reaction is notoriously exothermic and can be difficult to control.[2]

  • Often produces low yields and significant amounts of tarry byproducts, necessitating extensive purification.[2]

  • Limited to the synthesis of quinolines with substitution patterns dictated by the starting aniline.[2]

B. The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[1][3]

Reaction Scheme:

Doebner_von_Miller Aniline Aniline SubstitutedQuinoline Substituted Quinoline Aniline->SubstitutedQuinoline UnsaturatedCarbonyl α,β-Unsaturated Aldehyde or Ketone UnsaturatedCarbonyl->SubstitutedQuinoline Acid Acid Catalyst (e.g., HCl, ZnCl₂) Acid->SubstitutedQuinoline Catalyst

Figure 2: General workflow of the Doebner-von Miller Reaction.

Advantages:

  • Offers greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the newly formed pyridine ring.[1]

  • Generally provides higher yields and cleaner reactions compared to the Skraup method.[2]

Disadvantages:

  • The α,β-unsaturated carbonyl compounds can be prone to polymerization under the acidic reaction conditions, leading to byproduct formation.[4][5][6]

C. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[1]

Reaction Scheme:

Combes_Synthesis Aniline Aniline DisubstitutedQuinoline 2,4-Disubstituted Quinoline Aniline->DisubstitutedQuinoline Diketone β-Diketone Diketone->DisubstitutedQuinoline Acid Strong Acid (e.g., H₂SO₄) Acid->DisubstitutedQuinoline Catalyst

Figure 3: General workflow of the Combes Quinoline Synthesis.

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.[1]

Disadvantages:

  • The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[2]

  • Requires strongly acidic conditions for the cyclization step.[2]

Method Starting Materials Typical Products Typical Yield (%) Key Advantages Key Disadvantages
Skraup Synthesis Aniline, glycerol, strong acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesLow to ModerateInexpensive and readily available starting materials.Harsh, exothermic reaction; low yields; tar formation.[2]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone, acid catalystPyridine-ring substituted quinolinesModerate to GoodGreater versatility; higher yields and cleaner than Skraup.Potential for polymerization of the carbonyl compound.[1][2]
Combes Synthesis Aniline, β-diketone, strong acid2,4-Disubstituted quinolinesModerate to GoodDirect route to 2,4-disubstituted products.Potential for regioisomers with unsymmetrical diketones.[1][2]

II. Modern Synthetic Methodologies: Efficiency and Diversity

In recent decades, a variety of modern synthetic methods have emerged, offering significant advantages over classical approaches in terms of efficiency, milder reaction conditions, and the ability to generate diverse molecular scaffolds.

A. Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have become a powerful tool for the rapid construction of complex heterocyclic systems.[7]

Advantages:

  • High atom economy and operational simplicity.

  • Ability to generate diverse libraries of compounds from readily available starting materials.

  • Often proceed under milder conditions than classical methods.

Disadvantages:

  • Reaction discovery and optimization can be challenging.

  • The mechanism of some MCRs can be complex and difficult to elucidate.

B. Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times and often increasing product yields.[8]

Advantages:

  • Rapid heating leads to significantly shorter reaction times (minutes vs. hours).[8]

  • Often results in higher yields and cleaner reaction profiles.[8]

  • Enables reactions to be performed at higher temperatures and pressures in sealed vessels.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

C. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields.[9][10]

Advantages:

  • Improved reaction rates and yields through acoustic cavitation.

  • Can promote reactions at lower temperatures than conventional heating.

  • Often leads to the formation of purer products.

Disadvantages:

  • Requires a sonicating bath or probe.

  • The effects of sonication can be substrate-dependent.

D. Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[11][12]

Advantages:

  • High atom economy and step efficiency.

  • Allows for the direct introduction of functional groups at specific C-H bonds.

  • Enables the synthesis of novel derivatives that are difficult to access through classical methods.

Disadvantages:

  • Often requires expensive and/or toxic transition metal catalysts.

  • Controlling regioselectivity can be a significant challenge.

  • Catalyst screening and optimization are often necessary.

III. Comparative Analysis: Modern vs. Classical Approaches

The following tables provide a direct comparison of different synthetic methodologies for the preparation of specific fused pyridine systems, highlighting the advantages of modern techniques.

Case Study 1: Synthesis of Pyrido[2,3-d]pyrimidines
Method Reaction Time Yield (%)
Conventional Heating6.5 hours65
Microwave Irradiation24 minutes82
(Data from a comparative study on the synthesis of a pyrimidine derivative)[13]
Case Study 2: Synthesis of Pyrazolo[3,4-b]pyridines
Method Reaction Time Yield (%)
Conventional Heating2 hours51-73
Microwave Irradiation5 minutes80-93
Ultrasound Irradiation5 minutes82-96
(Data from a comparative study on the synthesis of pyrimidine derivatives)[14]

Workflow for Modern Synthetic Approaches:

Modern_Synthesis cluster_MCR Multicomponent Reaction cluster_Energy Energy-Assisted Synthesis cluster_CH C-H Functionalization A Component A MCR_Product Fused Pyridine A->MCR_Product One-Pot B Component B B->MCR_Product One-Pot C Component C C->MCR_Product One-Pot Start_Energy Starting Materials Energy_Source Microwave or Ultrasound Start_Energy->Energy_Source Energy_Product Fused Pyridine Energy_Source->Energy_Product Start_CH Fused Pyridine Scaffold Catalyst Transition Metal Catalyst Start_CH->Catalyst Reagent Functionalizing Reagent Reagent->Catalyst CH_Product Functionalized Fused Pyridine Catalyst->CH_Product

References

Unlocking New Frontiers in Antimicrobial Warfare: A Comparative Analysis of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat drug-resistant pathogens. Among the promising candidates, oxazolo[4,5-b]pyridine derivatives have emerged as a potent class of antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of these derivatives against standard antimicrobial drugs, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.

Recent studies have demonstrated that various synthesized 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives exhibit significant antibacterial activity, in some cases surpassing that of conventional antibiotics.[1] These compounds have shown notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The antimicrobial efficacy of oxazolo[4,5-b]pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of several oxazolo[4,5-b]pyridine derivatives against standard antibiotics.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
Oxazolo[4,5-b]pyridine Derivatives
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridineStaphylococcus aureus12.5[1]
2-(4-Nitrophenyl)oxazolo[4,5-b]pyridineStaphylococcus aureus12.5[1]
2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridineStaphylococcus aureus25[1]
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridineEscherichia coli25[1]
2-(4-Nitrophenyl)oxazolo[4,5-b]pyridineEscherichia coli50[1]
2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridineEscherichia coli50[1]
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridinePseudomonas aeruginosa50[1]
2-(4-Nitrophenyl)oxazolo[4,5-b]pyridinePseudomonas aeruginosa100[1]
2-(4-Hydroxyphenyl)oxazolo[4,5-b]pyridinePseudomonas aeruginosa100[1]
Standard Antimicrobial Drugs
AmpicillinStaphylococcus aureus25[1]
StreptomycinStaphylococcus aureus10[1]
AmpicillinEscherichia coli50[1]
StreptomycinEscherichia coli25[1]
AmpicillinPseudomonas aeruginosa100[1]
StreptomycinPseudomonas aeruginosa50[1]

Delving into the Mechanism of Action: DNA Gyrase Inhibition

The potent antimicrobial activity of oxazolo[4,5-b]pyridine derivatives is believed to stem from their ability to inhibit bacterial DNA gyrase.[1] This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these derivatives effectively halt bacterial proliferation. This mechanism is analogous to that of fluoroquinolone antibiotics.[1]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Oxazolo_Derivative Oxazolo[4,5-b]pyridine Derivative DNA_Gyrase DNA Gyrase Oxazolo_Derivative->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Converts Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription DNA_Replication_Transcription->Cell_Death

Caption: Proposed mechanism of action of oxazolo[4,5-b]pyridine derivatives.

Experimental Protocols: A Guide to Reproducibility

The following protocols outline the key experiments used to determine the antimicrobial efficacy of oxazolo[4,5-b]pyridine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The oxazolo[4,5-b]pyridine derivatives and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.[2]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in Microtiter Plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

DNA Gyrase Inhibition Assay

This assay is performed to confirm the inhibitory effect of the compounds on the target enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and the necessary buffer components.

  • Compound Addition: The oxazolo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., a fluoroquinolone) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Analysis by Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

Conclusion and Future Directions

The compelling evidence from multiple studies strongly suggests that oxazolo[4,5-b]pyridine derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their potent activity against resistant bacteria, coupled with a well-defined mechanism of action, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy, broaden their spectrum of activity, and improve their pharmacokinetic profiles. The systematic exploration of this chemical class could lead to the development of urgently needed new therapies to address the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Safe Disposal of 2-(Chloromethyl)oxazolo[4,5-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on analogous compounds, 2-(Chloromethyl)oxazolo[4,5-b]pyridine is anticipated to be a hazardous material. It is likely to cause skin and severe eye irritation and may be harmful if inhaled or swallowed.[1][2][3] Some related compounds are also noted to cause sensitization by skin contact.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., butyl rubber or PVA)

  • A fully-buttoned laboratory coat

  • In case of insufficient ventilation, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[1]

  • Alert Authorities: Notify your institution's Environmental Health & Safety (EH&S) department or the designated emergency response team.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[5] Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and collect all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse.[3][4] Wash hands and any exposed skin thoroughly.

Disposal Procedures

All waste containing this compound, including the pure compound, contaminated materials, and cleaning residues, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[5] The label should identify the contents and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. All disposal activities must comply with local, state, and federal regulations.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Summary of Hazard and Handling Information

ParameterGuidelineSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Harmful if Swallowed/Inhaled[1][2][3]
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if needed)[2][5]
Spill Containment Use inert absorbent material (sand, earth)[4]
Waste Classification Hazardous Waste[1][5]
Disposal Method Licensed Professional Waste Disposal Service[1]

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Prepare Labeled Hazardous Waste Container PPE->Prepare Collect_Solid Collect Solid Waste (Expired chemical, contaminated items) Prepare->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions, rinsates) Prepare->Collect_Liquid Seal Securely Seal Container Collect_Solid->Seal Collect_Liquid->Seal Store Store in Designated Hazardous Waste Area Seal->Store Arrange Arrange for Pickup by Licensed Waste Disposal Service Store->Arrange

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-(Chloromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-(Chloromethyl)oxazolo[4,5-b]pyridine. The following recommendations are based on the hazardous properties of structurally similar compounds and are intended to ensure a safe laboratory environment. It is imperative to handle this compound with the utmost care, treating it as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use. - Lab Coat: A full-length, buttoned lab coat.Prevents skin contact, which can cause irritation.[1][2]
Respiratory Protection - Use in a well-ventilated area or a certified chemical fume hood. - A NIOSH-approved respirator may be necessary for large spills or if ventilation is inadequate.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Handling and Storage

Strict adherence to the following operational procedures is crucial for minimizing risk.

Engineering Controls:

  • Ventilation: All work with this compound, including handling the solid form and preparing solutions, must be conducted in a certified chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]

Safe Handling Procedures:

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1][2][4]

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1][2][5][6]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]

  • Store the compound in a locked cabinet or other secure location.[1][2][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[4][6]

  • Disposal Method:

    • Collect all waste containing this compound in a suitable, labeled container for chemical waste.

    • Do not pour waste down the drain.[1][2][3]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][6]

Experimental Workflow and Risk Assessment

The following diagrams illustrate a general workflow for safely handling this compound and a logical approach to risk assessment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_decontaminate Decontaminate & Remove PPE post_dispose->post_decontaminate

Experimental Workflow for Safe Handling

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_mitigation Risk Mitigation assess_hazard Identify Hazards (Skin/Eye/Respiratory Irritant) assess_exposure Assess Exposure Potential (Inhalation, Dermal) assess_hazard->assess_exposure control_eng Engineering Controls (Fume Hood) assess_exposure->control_eng control_admin Administrative Controls (SOPs, Training) assess_exposure->control_admin control_ppe Personal Protective Equipment assess_exposure->control_ppe mitigate_safe Safe Work Practices control_eng->mitigate_safe control_admin->mitigate_safe control_ppe->mitigate_safe

Logical Relationship for Risk Assessment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.